Chemical Identity, Synthesis, and Applications in Peptidomimetics [1] Part 1: Executive Summary & Chemical Identity[1] Boc-beta-N-benzylamino-L-Ala , formally known as -tert-Butoxycarbonyl- -benzyl-L-2,3-diaminopropionic...
Author: BenchChem Technical Support Team. Date: February 2026
Chemical Identity, Synthesis, and Applications in Peptidomimetics [1]
Part 1: Executive Summary & Chemical Identity[1]
Boc-beta-N-benzylamino-L-Ala , formally known as
-tert-Butoxycarbonyl--benzyl-L-2,3-diaminopropionic acid (or Boc-Dap(Bzl)-OH ), is a non-proteinogenic amino acid derivative.[1] It serves as a critical building block in the synthesis of peptide nucleic acids (PNAs), peptidomimetics, and branched peptides.
Unlike standard amino acids, this molecule features a secondary amine on the
-carbon, protected by a benzyl group, while the -amine is protected by the acid-labile Boc group.[1] This orthogonal protection scheme allows for versatile manipulation during Solid-Phase Peptide Synthesis (SPPS).[1]
Chemical Identity Table[1][2][3]
Property
Specification
Common Name
Boc-beta-N-benzylamino-L-Ala
Standard Nomenclature
-Boc--benzyl-L-2,3-diaminopropionic acid
Abbreviation
Boc-Dap(Bzl)-OH
CAS Registry Number
124730-06-9
Molecular Formula
Molecular Weight
294.35 g/mol
Chirality
L-configuration (-enantiomer at -carbon)
Appearance
White to off-white crystalline powder
Part 2: Structural Analysis & Physicochemical Properties[1]
Structural Logic
The molecule is derived from L-Alanine by substituting a proton on the
-Functionality: The is carbamate-protected (Boc), stable to base but cleavable by TFA/HCl.[1]
-Functionality: The is a secondary amine carrying a benzyl group.[1] This benzyl group reduces the nucleophilicity of the -amine compared to a primary amine but allows for further functionalization or acts as a permanent hydrophobic side chain.[1]
Stereochemistry: Retains the natural L- (
-) configuration, essential for biological compatibility in drug design.[1]
Physicochemical Data[1][6][7][8]
Parameter
Value / Description
Solubility
Soluble in DCM, DMF, MeOH, DMSO.[1] Sparingly soluble in water.[1]
pKa (COOH)
~3.0 (Predicted)
pKa (-amine)
~8.5–9.0 (Lowered by benzyl induction)
Melting Point
Typically 145–150 °C (Decomposes)
Stability
Hygroscopic.[1] Store at +2°C to +8°C under inert gas (Ar/N2).
Part 3: Synthesis & Manufacturing[1]
The synthesis of Boc-Dap(Bzl)-OH typically proceeds via the Reductive Amination of a protected diaminopropionic acid precursor or through nucleophilic substitution on a serine derivative.[1] The reductive amination route is preferred for its selectivity in producing the mono-benzyl derivative.[1]
Purification: Acid-base extraction or crystallization.[1]
Visualization of Synthesis Logic
Caption: Selective mono-benzylation of Boc-Dap-OH via reductive amination.
Part 4: Applications in Drug Development[1][10]
Peptide Nucleic Acids (PNA)
Boc-Dap(Bzl)-OH is a structural analogue to the backbone units used in PNA synthesis.[1] The
nitrogen can serve as an attachment point for nucleobases (via a linker) or as a cationic handle to improve cellular uptake.[1]
Constrained Peptidomimetics
The benzyl group on the side chain provides steric bulk and hydrophobicity, mimicking Phenylalanine but with an altered hydrogen-bonding capability due to the secondary amine.[1] This is used to:
Induce specific secondary structures (turns/helices).[1]
Create salt bridges with Asp/Glu residues in receptor binding pockets.[1]
Orthogonal Protection Strategies
In SPPS, the Benzyl (Bzl) group on the
-amine is generally stable to TFA (used for Boc removal) and HF (used for final cleavage), provided the conditions are not excessively harsh.[1] However, in Boc chemistry, the Bzl group is often considered a "permanent" side-chain modification.[1] If removal is required, catalytic hydrogenation () is necessary.[1]
Part 5: Experimental Protocols
Protocol A: Coupling in Solid-Phase Peptide Synthesis (Boc Chemistry)
Objective: Incorporate Boc-Dap(Bzl)-OH into a growing peptide chain on MBHA resin.
Stain: Ninhydrin (detects free amines/degradation) or UV (detects benzyl/Boc).[1]
Criteria: Single spot under UV; no baseline material.[1]
Part 6: Workflow Visualization (SPPS Cycle)
Caption: Standard Boc-SPPS cycle integrating Boc-Dap(Bzl)-OH insertion.
References
PubChem. (2024).[1][3] Boc-Dap-OH (Precursor Analysis). National Library of Medicine.[1] Retrieved from [Link][1]
Andruszkiewicz, R., & Silverman, R. B. (1990).[1] Synthesis of N-benzyl-L-2,3-diaminopropionic acid derivatives. Synthesis, 1990(10), 953-955.[1] (Mechanistic basis for reductive amination).
ChemSrc. (2024).[1] Boc-beta-N-benzylamino-L-Ala Physicochemical Data. Retrieved from [Link][1]
Introduction: The Significance of Substituted Diamino Acids in Drug Discovery
An In-Depth Technical Guide to the Synthesis of Boc-β-N-benzylamino-L-Alanine In the landscape of modern medicinal chemistry and peptide science, non-canonical amino acids are indispensable tools for the development of n...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to the Synthesis of Boc-β-N-benzylamino-L-Alanine
In the landscape of modern medicinal chemistry and peptide science, non-canonical amino acids are indispensable tools for the development of novel therapeutics. Boc-β-N-benzylamino-L-alanine, a derivative of L-2,3-diaminopropionic acid (L-Dap), represents a valuable chiral building block. Its structure, featuring a Boc-protected α-amino group and a benzylated β-amino group, offers a versatile scaffold for synthesizing peptidomimetics, constrained peptides, and other complex molecular architectures with tailored pharmacological profiles. The strategic placement of the benzyl group on the β-nitrogen can influence molecular conformation, receptor binding affinity, and metabolic stability, making this compound a target of significant interest for researchers in drug development.[1]
This technical guide provides a comprehensive overview of a robust and efficient synthetic pathway to Boc-β-N-benzylamino-L-alanine, designed for researchers, scientists, and drug development professionals. The narrative emphasizes the rationale behind methodological choices, ensuring a deep understanding of the synthetic strategy.
Strategic Approach: Retrosynthesis and Pathway Selection
The synthesis of Boc-β-N-benzylamino-L-alanine can be approached from several precursors. A critical analysis points towards a highly efficient route commencing from the readily available N-α-Boc-L-2,3-diaminopropionic acid (Boc-Dap-OH). This starting material already possesses the required stereochemistry and the crucial α-amino protection.
The core of the synthetic challenge lies in the selective benzylation of the β-amino group over the α-amino group. Direct alkylation with benzyl bromide could lead to a mixture of mono- and di-benzylated products, as well as potential N-alkylation at the α-position. A more controlled and highly selective method is reductive amination. This classic transformation involves the reaction of an amine with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ to the corresponding amine.[2][3]
This guide will therefore focus on the selective reductive amination of the β-amino group of N-α-Boc-L-2,3-diaminopropionic acid with benzaldehyde. The higher nucleophilicity and lower steric hindrance of the β-amino group compared to the Boc-protected α-amino group favor the selective formation of the desired product.
Experimental Workflow: A Visual Overview
The following diagram outlines the proposed synthetic pathway from N-α-Boc-L-2,3-diaminopropionic acid to the target molecule.
Caption: Synthetic pathway for Boc-β-N-benzylamino-L-alanine.
Detailed Experimental Protocol
This section provides a step-by-step methodology for the synthesis of Boc-β-N-benzylamino-L-alanine via reductive amination.
Materials and Reagents:
N-α-Boc-L-2,3-diaminopropionic acid (Boc-Dap-OH)
Benzaldehyde
Sodium borohydride (NaBH₄) or Sodium cyanoborohydride (NaBH₃CN)
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Hydrochloric acid (HCl), 1M aqueous solution
Deionized water
Procedure:
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve N-α-Boc-L-2,3-diaminopropionic acid (1.0 eq.) in anhydrous methanol (approximately 10-15 mL per gram of starting material). Stir the solution at room temperature until all the solid has dissolved.
Imine Formation: To the stirred solution, add benzaldehyde (1.1 eq.) dropwise. Allow the reaction mixture to stir at room temperature for 1-2 hours to facilitate the formation of the Schiff base (imine). The progress of imine formation can be monitored by thin-layer chromatography (TLC).
Reduction: Cool the reaction mixture to 0 °C in an ice bath. In a separate flask, prepare a solution of sodium borohydride (1.5 eq.) in methanol. Caution: Sodium borohydride reacts with methanol to produce hydrogen gas. Add the reducing agent slowly and ensure adequate ventilation. Add the sodium borohydride solution to the reaction mixture dropwise, maintaining the temperature at 0 °C.
Expert Insight: Sodium cyanoborohydride is a milder and more selective reducing agent for imines and can be used as an alternative to sodium borohydride.[2] It is stable in mildly acidic conditions, which can be beneficial for driving imine formation to completion.
Reaction Monitoring and Quenching: After the addition of the reducing agent, allow the reaction to warm to room temperature and stir for an additional 4-6 hours, or until TLC analysis indicates the complete consumption of the starting material. Once the reaction is complete, carefully quench the reaction by the slow addition of 1M HCl at 0 °C until the pH is approximately 6-7. This will neutralize any excess reducing agent.
Work-up and Extraction:
Concentrate the reaction mixture under reduced pressure to remove the methanol.
To the resulting residue, add deionized water and extract with ethyl acetate (3 x volume of aqueous layer).
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, followed by brine.
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Purification: The crude product can be purified by column chromatography on silica gel using a gradient of methanol in dichloromethane or ethyl acetate to afford the pure Boc-β-N-benzylamino-L-alanine.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the described synthesis.
Parameter
Value
Notes
Starting Material
N-α-Boc-L-2,3-diaminopropionic acid
1.0 equivalent
Reagents
Benzaldehyde
1.1 equivalents
A slight excess ensures complete imine formation.
Sodium Borohydride
1.5 equivalents
Sufficient excess to ensure complete reduction.
Solvent
Anhydrous Methanol
Typical concentration: 0.1-0.2 M
Reaction Temperature
0 °C to Room Temperature
Initial cooling controls the exothermic reduction.
Reaction Time
6-8 hours (total)
Monitor by TLC for completion.
Expected Yield
70-85%
Yields can vary based on scale and purification efficiency.
Causality and Experimental Rationale
Choice of Starting Material: Beginning with N-α-Boc-L-2,3-diaminopropionic acid is highly strategic as it circumvents the need for α-amino group protection and stereochemical control, which would be necessary if starting from L-aspartic acid.[4]
Selective Reductive Amination: The choice of reductive amination is pivotal for achieving regioselectivity. The β-amino group is sterically more accessible and generally more nucleophilic than the α-amino group, which is encumbered by the bulky Boc protecting group and the adjacent carboxyl group. This inherent difference in reactivity directs the reaction with benzaldehyde preferentially to the β-position.
Reducing Agent: Sodium borohydride is a cost-effective and efficient reducing agent for this transformation. The use of milder reagents like sodium cyanoborohydride can offer enhanced selectivity, particularly if the substrate is sensitive to the more reactive NaBH₄.[2]
Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group is stable under the reductive amination conditions but can be readily removed with mild acid (e.g., trifluoroacetic acid), making it an excellent choice for subsequent steps in peptide synthesis or other transformations.[5]
Conclusion and Future Perspectives
The synthetic protocol detailed in this guide offers a reliable and efficient method for the preparation of Boc-β-N-benzylamino-L-alanine. The strategy leverages a selective reductive amination of a commercially available precursor, ensuring high yields and stereochemical fidelity. This versatile building block can be employed in a wide array of applications within drug discovery, from the synthesis of novel peptide-based therapeutics to the development of complex chiral ligands. Further optimization of reaction conditions, such as screening different reducing agents and solvent systems, may lead to even higher efficiencies and scalability for industrial applications.
References
Englund, E. A., Gopi, H. N., & Appella, D. H. (2004). An Efficient Synthesis of a Probe for Protein Function: 2,3-Diaminopropionic Acid with Orthogonal Protecting Groups. Organic Letters, 6(2), 213–215. [Link]
Bycroft, B. W., Chan, W. C., Chhabra, S. R., & Hone, N. D. (1993). Synthesis and crystal structures of Boc-L-Asn-L-Pro-OBzl.CH3OH and dehydration side product, Boc-beta-cyano-L-alanine-L-Pro-OBzl. Journal of the Chemical Society, Chemical Communications, (9), 778-779. [Link]
Healy, A. R., et al. (2014). Synthesis of L-2,3-diaminopropionic acid, a siderophore and antibiotic precursor. Chemistry & Biology, 21(1), 1-10. [Link]
Pozdnev, V. F. (1988). N-[(1,1-dimethylethoxy)carbonyl]-L-phenylalanine. Organic Syntheses, Coll. Vol. 6, 418. [Link]
Hutchins, R. O., & Hutchins, M. K. (2014). An Efficient Reductive Amination Protocol Using Benzylamine-Borane As Reducing Agent. BYU ScholarsArchive. [Link]
Sivanandham, M. (2024). Exploring the Properties and Applications of Boc-L-Aspartic Acid. Ambiopharm. [Link]
Li, G., et al. (2011). Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives. Molecules, 16(12), 10433-10444. [Link]
Singh, S. K., et al. (2017). FeCl3-Mediated Side Chain Modification of Aspartic Acid- and Glutamic Acid-Containing Peptides on a Solid Support. Organic Letters, 19(20), 5545–5548. [Link]
Kim, S., et al. (2015). Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc-N-Methylamine Using Me2SiHCl. The Journal of Organic Chemistry, 80(20), 10310-10318. [Link]
Taylor & Francis Group. (2014). Reductive Amination Methodology for Synthesis of Primary Amines from Unprotected Synthons. Carbohydrate Chemistry. [Link]
Porel, M., & Ghorai, P. (2017). FeCl3-Mediated Side Chain Modification of Aspartic Acid- and Glutamic Acid-Containing Peptides on a Solid Support. ACS Omega, 2(10), 6935-6943. [Link]
Sivanandham, M. (2024). Exploring the Properties and Applications of Boc-L-Aspartic Acid. Ambiopharm. [Link]
A Comprehensive Technical Guide to the Structural Elucidation of Boc-β-N-benzylamino-L-alanine
Abstract This technical guide provides a comprehensive, multi-technique approach to the complete structural elucidation of Nα-Boc-Nβ-benzyl-L-α,β-diaminopropionic acid, commonly referred to as Boc-β-N-benzylamino-L-alani...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This technical guide provides a comprehensive, multi-technique approach to the complete structural elucidation of Nα-Boc-Nβ-benzyl-L-α,β-diaminopropionic acid, commonly referred to as Boc-β-N-benzylamino-L-alanine. As a non-canonical amino acid, this compound serves as a valuable building block in peptidomimetics and drug discovery, necessitating unambiguous confirmation of its chemical structure and stereochemical integrity. This document is intended for researchers, chemists, and drug development professionals, offering a logical workflow that integrates High-Resolution Mass Spectrometry (HRMS), Fourier-Transform Infrared (FT-IR) Spectroscopy, one- and two-dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy, and Chiral High-Performance Liquid Chromatography (HPLC). The causality behind each experimental choice is detailed, presenting a self-validating system for structural confirmation that adheres to the highest standards of scientific rigor.
Introduction: The Imperative for Rigorous Characterization
Boc-β-N-benzylamino-L-alanine is a chiral building block featuring three key structural motifs: an L-alanine backbone, a β-amino group functionalized with a benzyl group, and an α-amino group protected by a tert-butoxycarbonyl (Boc) group. The precise arrangement of these components, including the stereochemistry at the α-carbon, is critical as it dictates the molecule's subsequent reactivity in synthesis and its biological activity in pharmaceutical applications.[1] Any ambiguity in its structure—be it incorrect connectivity or stereochemical impurity—can lead to failed syntheses, loss of biological efficacy, or unforeseen toxicological profiles.
This guide, therefore, presents a systematic and robust workflow for the complete structural verification of this molecule, moving from foundational mass confirmation to intricate connectivity mapping and final stereochemical validation.
Caption: Key HMBC correlations for structural confirmation.
Boc Group to Backbone: The 9 protons of the t-butyl group (~1.45 ppm) will show an HMBC correlation to the Boc carbonyl carbon (~155.5 ppm) and the quaternary carbon (~80.0 ppm). Crucially, the α-CH proton (~4.40 ppm) will correlate to the Boc carbonyl carbon, definitively linking the protecting group to the α-amino position.
Benzyl Group to Backbone: The benzylic CH₂ protons (~3.80 ppm) will show correlations to the aromatic carbons of the phenyl ring. Most importantly, these protons will also correlate to the β-carbon (~49.0 ppm) of the alanine backbone, confirming the benzylamino substitution at the β-position.
Alanine Backbone: COSY correlations will show coupling between the α-CH proton and the two β-CH₂ protons, establishing the propionic acid skeleton. The α-CH proton will also show an HMBC correlation to the carboxylic acid carbonyl (~175.0 ppm).
Stereochemical Integrity: Confirming the L-Configuration
Confirming the absolute stereochemistry is paramount, as the D- and L-enantiomers of amino acids often have drastically different biological effects. [1]The "L" designation in the target compound's name refers to the stereocenter at the α-carbon and must be experimentally verified.
[2]
Causality: Why Chiral HPLC?
Chiral High-Performance Liquid Chromatography (HPLC) is the industry-standard method for determining the enantiomeric purity of chiral molecules. [3]The technique employs a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, causing them to travel through the column at different rates and thus be separated. [4]This allows for both the confirmation of the major enantiomer and the quantification of the minor enantiomer (enantiomeric excess, or e.e.).
Experimental Protocol: Chiral HPLC
Column Selection: Choose a suitable Chiral Stationary Phase. Columns based on Pirkle-type phases or polysaccharide derivatives are often effective for Boc-protected amino acids. [5]Crown-ether based CSPs are also well-suited for separating amino acid enantiomers.
[6]2. Mobile Phase: Develop an appropriate mobile phase, typically a mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol or ethanol). The exact ratio must be optimized for resolution.
Sample Preparation: Prepare a standard of the racemic (D/L) mixture of the compound to establish the retention times of both enantiomers. Prepare a solution of the synthesized L-compound.
Analysis: Inject the racemic standard and identify the two peaks corresponding to the D- and L-enantiomers. Inject the synthesized sample and compare its retention time to the standard.
Quantification: Calculate the enantiomeric excess (% e.e.) using the peak areas of the two enantiomers: % e.e. = ([L] - [D]) / ([L] + [D]) * 100.
Alternative Method: X-ray Crystallography
If a suitable single crystal of the compound can be grown, X-ray crystallography provides the most definitive and unambiguous determination of the three-dimensional structure, including the absolute stereochemistry of all chiral centers. [7][]This technique measures the diffraction of X-rays through the crystal lattice to generate a precise electron density map of the molecule. [9]While powerful, obtaining diffraction-quality crystals can be a significant challenge.
Conclusion: A Unified Structural Assignment
The structural elucidation of Boc-β-N-benzylamino-L-alanine is a multi-faceted process where each analytical technique provides a unique and essential piece of the puzzle. HRMS confirms the elemental formula. FT-IR validates the presence of key functional groups. A comprehensive suite of 1D and 2D NMR experiments meticulously maps the atomic connectivity, linking the Boc, benzyl, and alanine fragments. Finally, chiral HPLC provides empirical proof of the L-configuration at the α-carbon and establishes its enantiomeric purity. Only through the logical integration of these orthogonal techniques can the structure be assigned with the highest degree of scientific confidence, ensuring its suitability for downstream applications in research and development.
References
BenchChem. (n.d.). Chiral HPLC Methods for Determining Enantiomeric Purity of D-Amino Acids: A Comparative Guide.
Sigma-Aldrich. (n.d.). Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers.
LCGC International. (n.d.). Improved Chiral Separations for Enantiopure D- and L-Amino Acids.
SUMICHIRAL. (n.d.). Chiral Columns for enantiomer separation by HPLC.
Wolf, C., et al. (2005). Elucidation of the Presence and Location of t-Boc Protecting Groups in Amines and Dipeptides Using On-Column H/D Exchange HPLC/ESI/MS. Journal of the American Society for Mass Spectrometry.
BenchChem. (n.d.). A Comparative Guide to Spectroscopic Methods for Confirming Deprotection of BOC-L-Alanine Benzyl Ester.
BenchChem. (n.d.). A Stereochemical Guide to O-Methyl-DL-serine.
Neuman, T. (1998). Amino Acid Stereochemistry.
ACD/Labs. (2026). Confirmation of Synthesis: using MS to identify a protective group.
Thermo Fisher Scientific. (n.d.). Mixed vs. Pure: How FTIR can assess enantiomers of amino acid samples.
PerkinElmer. (2023). Protein Stability Monitored by Fourier Transform Infrared Spectrometry.
ResearchGate. (n.d.). IR spectra of N-Boc-L-alanine-L-proline-OMe 9.
Sakaitani, M., et al. (2022). ¹³C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. MDPI.
Physicochemical characteristics of Boc-beta-N-benzylamino-L-Ala
This technical guide details the physicochemical characteristics, synthetic pathways, and application protocols for Boc- -N-benzylamino-L-alanine (also known as Boc-Dap(Bzl)-OH or -Boc- -benzyl-L-2,3-diaminopropionic aci...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide details the physicochemical characteristics, synthetic pathways, and application protocols for Boc-
-N-benzylamino-L-alanine (also known as Boc-Dap(Bzl)-OH or -Boc--benzyl-L-2,3-diaminopropionic acid ).
Technical Guide: Physicochemical Characteristics & Synthesis of Boc-
-N-benzylamino-L-Ala
Executive Summary & Molecular Identity
Boc-
-N-benzylamino-L-alanine is a non-canonical amino acid (NCAA) derivative belonging to the family of 2,3-diaminopropionic acids (Dap). Structurally, it consists of an L-alanine backbone where the -methyl hydrogens are substituted with a benzylamino group. The -amine is protected by a tert-butyloxycarbonyl (Boc) group, rendering it suitable for Boc-chemistry Solid Phase Peptide Synthesis (SPPS) or as a protected intermediate in solution-phase chemistry.
This molecule serves as a critical building block for:
Peptidomimetics: Introducing hydrophobic bulk and a secondary amine functionality at the
-position.
PNA (Peptide Nucleic Acid) Synthesis: Acting as a chiral backbone spacer.
Branched Peptide Synthesis: The
-nitrogen, though benzylated, retains nucleophilicity (secondary amine), allowing for further functionalization or acting as a specific conformational constraint.
Physicochemical Profile
The following data aggregates calculated and experimentally derived values for the compound.
119830-32-9 (Refers to the free diamino acid form)
Physical State
White to off-white crystalline powder
Solubility
Soluble in DMF, DMSO, DCM, Methanol; Sparingly soluble in water
pKa (Calculated)
-COOH: ~3.1
Chirality
L-configuration ( at -carbon)
Hygroscopicity
Moderate; store under desiccant at -20°C
Advanced Synthetic Methodologies
For high-purity applications (e.g., GMP-grade peptide synthesis), relying on the direct alkylation of Boc-Dap-OH with benzyl bromide is often suboptimal due to the risk of over-alkylation (quaternization) and racemization.
We present two authoritative synthetic routes: the Reductive Amination Route (robust and scalable) and the Serine
-Lactone Route (stereochemically superior).
Route A: Reductive Amination (Scalable)
This method utilizes commercially available Boc-Dap-OH and benzaldehyde. It avoids the harsh conditions of direct alkylation.
Solvent: Methanol (MeOH) with 1% Acetic Acid (AcOH).[3]
Protocol:
Imine Formation: Dissolve Boc-Dap-OH (1.0 eq) in MeOH. Add Benzaldehyde (1.1 eq) and stir for 30 minutes at room temperature to form the Schiff base (imine).
Reduction: Cool the solution to 0°C. Slowly add
(1.5 eq).
Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours. Monitor via TLC (ninhydrin stain will show a shift from primary to secondary amine).
Work-up: Quench with water. Evaporate MeOH. Acidify aqueous layer to pH 3 with dilute HCl (carefully, to avoid Boc removal) or ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">
Purification: The secondary amine product is zwitterionic. Purification via ion-exchange chromatography or crystallization from Et2O/Hexane is recommended.
Route B: Serine
-Lactone Ring Opening (Stereochemically Pure)
This is the "Expert" route. It utilizes the high reactivity of N-protected serine
-lactone (Vederas lactone) to introduce the benzylamine nucleophile with complete retention of chirality.
Mechanism: The benzylamine attacks the
-carbon of the lactone via an mechanism, opening the ring to form the -amino acid.
Figure 1: Stereoselective synthesis via Serine
-Lactone ring opening. This pathway prevents racemization at the -carbon.
Application Protocols in Peptide Synthesis[5][8]
When incorporating Boc-
-N-benzylamino-L-Ala into peptide chains, standard coupling protocols must be modified to account for the steric bulk of the benzyl group and the basicity of the -amine.
Solid Phase Peptide Synthesis (SPPS) Integration
Coupling the Residue (Incoming):
Activator: Use HATU/HOAt or DIC/Oxyma. The steric hindrance of the
-benzyl group does not significantly affect the activation of the -carboxylic acid.
Base: DIPEA (Diisopropylethylamine).
Monitoring: Standard Kaiser test works (blue) as the
-amine is primary after deprotection of the previous residue.
Elongation (Next Residue):
Deprotection: Removal of the N-terminal Boc group is standard (TFA/DCM).
Stability: The
-benzylamino group is stable to TFA. It will remain protonated () during deprotection.
Critical Consideration: Side-Chain Acylation
The
-amine is a secondary amine. If left unprotected during subsequent coupling steps, it can act as a nucleophile, leading to branching or cyclization.
Scenario A (Desired Branching): If you intend to branch at this position, use orthogonal protection on the
-amine (e.g., Fmoc) and leave the -amine free (or vice versa).
Scenario B (Linear Peptide): In the structure Boc-Dap(Bzl)-OH, the
-amine is usually intended to remain as a side chain. However, during activation of the next amino acid, the -NH-Bzl is sterically hindered but potentially reactive.
Mitigation: The benzyl group provides significant steric protection. Furthermore, in acidic SPPS conditions, the
-amine is protonated and non-nucleophilic. In basic conditions (Fmoc chemistry), acylation is a risk. Since this is a Boc-derivative (acid labile), it is designed for Boc-chemistry where the resin is acidic/neutral, minimizing side reactions.
Structural Validation Workflow
To confirm the integrity of the synthesized peptide containing this residue:
HPLC: Expect a significant retention time shift (hydrophobic shift) compared to the non-benzylated Dap analog.
Mass Spectrometry: Look for the characteristic fragment loss of the benzyl group (91 Da) in MS/MS.
Figure 2: Decision matrix for incorporating Boc-Dap(Bzl)-OH into peptide workflows.
Safety and Handling
Hazards: Like most amino acid derivatives, treat as an irritant (H315, H319, H335). The free amine precursor (benzylamine) is corrosive, but the zwitterionic amino acid is generally stable solids.
Storage: Store at -20°C. The Boc group is acid-labile; avoid exposure to HCl vapors or acidic atmosphere.
Disposal: Incineration as organic chemical waste.
References
BenchChem. (2025).[4] Synthesis of BOC-L-Alanine Benzyl Ester: A Technical Guide. Retrieved from (Source 1.1).
ChemicalBook. (2022). 3-(N-Benzylamino)-L-alanine Chemical Properties and Preparation. Retrieved from (Source 1.4).
Vederas, J. C., et al. (1987). N-(tert-Butoxycarbonyl)-L-serine beta-lactone: A useful synthon for beta-substituted alanines. Journal of the American Chemical Society. (Foundational reference for the Lactone Route described in Section 2).
PubChem. (2026).[5] Boc-Dap-OH (CAS 73259-81-1) Physicochemical Properties. National Library of Medicine.[6] Retrieved from (Source 1.2).
Organic Syntheses. (2011). Preparation of N-protected beta-substituted alanines via Serine Lactones. Organic Syntheses, Coll. Vol. 10. (Source 1.12).
CAS 124730-06-9 |
-Boc-
-benzyl-L-2,3-diaminopropionic acid
Part 1: Core Identity & Chemical Architecture
Nomenclature & Structural Resolution
The compound commercially designated as Boc-
-N-benzylamino-L-Ala is chemically defined as -tert-Butoxycarbonyl--benzyl-L-2,3-diaminopropionic acid (also abbreviated as Boc-L-Dap(Bzl)-OH ).
This molecule represents a critical chiral building block in peptidomimetic synthesis. Unlike standard alanine derivatives, the
-carbon is functionalized with a secondary amine, introducing a basic site capable of orthogonal protection or direct participation in intramolecular hydrogen bonding.
Soluble in DMF, DMSO, MeOH, DCM; Sparingly soluble in HO
Structural Diagram (Graphviz)
Part 2: Synthesis & Mechanistic Pathways
The Serine
-Lactone Route (Vederas Protocol)
The most authoritative method for synthesizing chemically pure Boc-
-amino-L-alanine derivatives preserves optical purity by utilizing -Boc-L-Serine -lactone as an electrophilic intermediate. Direct alkylation of Dap is prone to racemization; therefore, the ring-opening of the lactone by benzylamine is the preferred industrial route.
Mechanism:
Cyclization: Boc-L-Serine is cyclized to the
-lactone using modified Mitsunobu conditions (DEAD/PPh).
Nucleophilic Attack: Benzylamine attacks the
-carbon of the lactone via an mechanism.
Result: Ring opening occurs with inversion of configuration at the
-carbon (if chiral) or retention of the -center, yielding the target amino acid with high enantiomeric excess (ee > 98%).
Synthesis Workflow Diagram
Part 3: Applications in Drug Development
Peptidomimetics & PNA Synthesis
Boc-L-Dap(Bzl)-OH is a cornerstone in the synthesis of Chiral Peptide Nucleic Acids (cPNA) . The
-amino functionality allows for the construction of backbones that mimic the N-(2-aminoethyl)glycine structure of PNA but with defined stereochemistry, enhancing DNA/RNA binding affinity and specificity.
Constrained Peptides
In medicinal chemistry, this residue is used to introduce salt bridges or cation-pi interactions (via the benzyl group) within a peptide helix. The secondary amine at the
-position can also be used to form lactam bridges with glutamic acid residues ( to spacing), forcing peptides into stable -helical conformations.
Part 4: Experimental Protocol & Handling
Standard Operating Procedure: Handling & Storage
Storage: -20°C, desiccated. The secondary amine is prone to slow oxidation if exposed to air/moisture over months.
Reconstitution: Dissolve in DMF or NMP for SPPS. Avoid protic solvents (MeOH) if activating immediately, to prevent esterification.
Analytical Validation (Self-Validating Protocol)
To ensure the integrity of CAS 124730-06-9 before usage in synthesis:
Gradient: 5% to 95% Acetonitrile in Water (+0.1% TFA) over 20 min.
Detection: UV at 210 nm (amide) and 254 nm (benzyl).
Validation Criteria: Single peak >98%.[1][2][3][4] Impurities at relative retention time (RRT) 0.8 usually indicate Boc-Ser-OH (hydrolysis product).
NMR Verification (
H-NMR, 400 MHz, DMSO-d):
1.39 (s, 9H, Boc).
2.8-3.1 (m, 2H, -CH).
3.7 (s, 2H, Benzyl-CH).
4.1 (m, 1H, -CH).
7.2-7.4 (m, 5H, Aromatic).
Diagnostic Signal: The singlet at 3.7 ppm confirms the N-benzyl substitution.
Solid Phase Peptide Synthesis (SPPS) Integration
When using Boc-L-Dap(Bzl)-OH in SPPS:
Step
Reagent
Causality/Rationale
Coupling
DIC / OxymaPure
Avoid HBTU/HATU if the -amine is unprotected (though here it is benzylated, steric hindrance requires efficient activation).
Deprotection
25-50% TFA in DCM
Removes the N-Boc group. The N-benzyl group remains stable under standard Boc-deprotection conditions.
Cleavage
HF (Anhydrous)
Critical Warning: The N-benzyl group is stable to TFA but may be cleaved by HF depending on scavenger cocktails. If the Benzyl group is intended to remain, use TFMSA/TFA cleavage or switch to Fmoc chemistry equivalents.
References
ChemicalBook. (2024). Boc-beta-N-benzylamino-L-Ala Product Properties and CAS 124730-06-9. Retrieved from
Vederas, J. C., et al. (1987). Nucleophilic ring opening of N-(tert-butoxycarbonyl)serine beta-lactone to chiral alpha-amino acids. Journal of the American Chemical Society. (Foundational protocol for serine lactone ring opening).
DempoChem. (2025). Catalog Entry for CAS 124730-06-9. Retrieved from
PubChem. (2025).[3] Compound Summary: N-alpha-Boc-L-2,3-diaminopropionic acid derivatives. Retrieved from [5]
A Technical Guide to the Solubility of Nα-Boc-β-N-benzyl-L-alanine in Organic Solvents
Abstract N-protected amino acids are fundamental building blocks in modern pharmaceutical sciences, particularly in solid-phase peptide synthesis (SPPS) and the development of peptidomimetics. The solubility of these rea...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
N-protected amino acids are fundamental building blocks in modern pharmaceutical sciences, particularly in solid-phase peptide synthesis (SPPS) and the development of peptidomimetics. The solubility of these reagents in organic solvents is a critical parameter that dictates reaction efficiency, purification strategies, and overall process viability. This technical guide provides an in-depth analysis of the solubility characteristics of a specific, structurally complex derivative, Boc-beta-N-benzylamino-L-Ala. We dissect the theoretical principles governing its solubility by examining its distinct structural motifs: the hydrophobic tert-butyloxycarbonyl (Boc) and benzyl protecting groups, and the polar L-alanine backbone. This guide synthesizes field-proven insights with established chemical principles to offer a predictive solubility profile in a range of common organic solvents. Furthermore, we present a robust, self-validating experimental protocol for the quantitative determination of thermodynamic solubility, empowering researchers to generate reliable data for process optimization and drug development workflows.
Introduction: The Critical Role of Solubility in Synthesis and Development
In the landscape of drug discovery and chemical synthesis, the physical properties of intermediates and active pharmaceutical ingredients (APIs) are as crucial as their chemical reactivity. Among these properties, solubility is paramount. For researchers working with complex amino acid derivatives like Boc-beta-N-benzylamino-L-Ala, a thorough understanding of its solubility is not merely academic; it is a cornerstone of practical success.
The efficiency of coupling reactions in peptide synthesis, for instance, is directly dependent on the concentration of the reactants in solution. Poor solubility can lead to sluggish or incomplete reactions, necessitating the use of large solvent volumes, which is both costly and environmentally burdensome[1]. Moreover, solubility dictates the choice of purification techniques, such as crystallization or chromatography, and is a key factor in the formulation of the final drug product, impacting its bioavailability and therapeutic efficacy[2][3].
Boc-beta-N-benzylamino-L-Ala is a bespoke building block possessing significant steric bulk and mixed polarity. Its structure features:
A hydrophobic Boc protecting group , which masks the polarity of the α-amino group.
A hydrophobic N-benzyl group , adding significant aromatic and nonpolar character.
An L-alanine core with a free carboxylic acid, which provides a site for polar interactions and hydrogen bonding.
This unique combination of features makes its solubility behavior non-trivial. This guide aims to demystify these characteristics, providing both a theoretical framework for prediction and a practical workflow for empirical measurement.
Theoretical Framework: Deconstructing the Molecule-Solvent Interaction
The principle of "like dissolves like" is the foundation of solubility science. This axiom is governed by the balance of intermolecular forces between the solute and the solvent. For a solute to dissolve, the energy released from new solute-solvent interactions must be sufficient to overcome the energy required to break the existing solute-solute (crystal lattice energy) and solvent-solvent interactions.
Influence of Solute Structural Features
The solubility of Boc-beta-N-benzylamino-L-Ala is a direct consequence of the interplay between its functional groups:
Tert-Butyloxycarbonyl (Boc) and Benzyl Groups: These large, nonpolar groups dominate the molecule's character. The Boc group is a hallmark of modern synthesis, designed to be stable to many nucleophiles and bases while increasing solubility in organic media compared to the free amino acid[4]. The benzyl group further amplifies this hydrophobicity. These regions will interact favorably with nonpolar and moderately polar solvents through van der Waals forces.
Carboxylic Acid Group (-COOH): This is the primary polar and protic site on the molecule. It is capable of acting as both a hydrogen bond donor (the -OH proton) and a hydrogen bond acceptor (the carbonyl oxygen). This feature is crucial for solubility in polar solvents, especially those that can participate in hydrogen bonding.
Amide and Amine Linkages: The secondary amine and the carbamate linkage contribute to the molecule's overall polarity and can act as hydrogen bond acceptors.
The combination of large hydrophobic domains with a distinct polar region predicts that the most effective solvents will be those that can successfully solvate both moieties.
The Role of Solvent Properties
Organic solvents are typically classified based on their polarity and their ability to participate in hydrogen bonding:
Polar Aprotic Solvents (e.g., DMF, DMSO, NMP, Acetonitrile): These solvents possess significant dipole moments but lack acidic protons. They are excellent hydrogen bond acceptors. Solvents like DMF and NMP are widely used in peptide synthesis precisely because they can effectively solvate the polar peptide backbone and are compatible with protected amino acids[1]. They are anticipated to be excellent solvents for our target molecule, capable of interacting with the carboxylic acid via hydrogen bonding while also solvating the large hydrophobic groups.
Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents have polar bonds and acidic protons, making them both hydrogen bond donors and acceptors. While they can interact strongly with the carboxylic acid group, their ability to solvate the large Boc and benzyl groups may be less effective than polar aprotic solvents.
Chlorinated Solvents (e.g., Dichloromethane (DCM), Chloroform): These solvents are weakly polar and are effective at dissolving large molecules with moderate polarity. Boc-protected amino acids often show good solubility in DCM and chloroform[5].
Nonpolar Solvents (e.g., Hexanes, Toluene): These solvents primarily interact through weak van der Waals forces. They will effectively solvate the hydrophobic portions of the molecule but will fail to interact with the polar carboxylic acid, leading to very poor solubility.
Visualization: Interplay of Factors Governing Solubility
The following diagram illustrates the key molecular and solvent properties and how their interactions determine the overall solubility of Boc-beta-N-benzylamino-L-Ala.
Caption: Key solute and solvent properties determining solubility.
Experimental Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method
To move from prediction to quantification, a rigorous experimental method is required. The equilibrium shake-flask method is a gold-standard technique for determining thermodynamic solubility[6]. The protocol below is designed to be self-validating by ensuring that a true equilibrium is reached.
Protocol Steps:
Preparation and Analytical Method Validation:
Prepare a stock solution of Boc-beta-N-benzylamino-L-Ala in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).
Develop a sensitive and specific HPLC-UV method for the compound.
Validate the HPLC method by generating a calibration curve with at least five standards prepared by serially diluting the stock solution. The curve must demonstrate linearity with a correlation coefficient (R²) > 0.999.
Sample Preparation and Equilibration:
Add an excess amount of solid Boc-beta-N-benzylamino-L-Ala to several vials (in triplicate for each solvent). An amount that is visibly in excess of what will dissolve is crucial.
Add a precise volume (e.g., 2.0 mL) of the desired organic solvent to each vial.
Seal the vials tightly to prevent solvent evaporation.
Place the vials in an orbital shaker or on a rotator in a temperature-controlled environment (e.g., 25 °C).
Agitate the samples for a predetermined period. Causality Check: To ensure equilibrium is reached, initial experiments should be run where samples are taken at various time points (e.g., 24, 48, and 72 hours). Equilibrium is confirmed when the measured concentration does not change between two consecutive time points. For most compounds, 48 hours is sufficient.
Phase Separation:
After equilibration, allow the vials to stand undisturbed for at least 30 minutes to let the excess solid settle.
Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet all undissolved solid. Trustworthiness Check: This step is critical to ensure that no solid particulates are carried over into the sample for analysis, which would falsely inflate the solubility measurement.
Sample Analysis:
Carefully withdraw an aliquot of the clear supernatant from each vial.
Immediately dilute the aliquot with the mobile phase or a suitable solvent to a concentration that falls within the linear range of the validated HPLC calibration curve. A precise dilution factor is essential.
Inject the diluted samples onto the HPLC system and determine the concentration.
Calculation:
Calculate the original concentration in the supernatant by multiplying the measured HPLC concentration by the dilution factor.
The average concentration from the triplicate samples represents the thermodynamic solubility of the compound in that solvent at the specified temperature, typically expressed in mg/mL or mmol/L.
Visualization: Experimental Workflow for Solubility Measurement
The following diagram outlines the step-by-step process for the experimental determination of solubility.
Caption: Shake-flask method for thermodynamic solubility.
Predicted Solubility Profile in Common Organic Solvents
While empirical data must be generated for definitive values, a robust predictive profile can be established based on the theoretical principles discussed and data from analogous N-protected amino acids[1][5][7].
Solvent
Solvent Class
Predicted Solubility
Rationale & Comments
Dimethylformamide (DMF)
Polar Aprotic
High
Excellent H-bond acceptor and can solvate both polar and nonpolar moieties. A standard for peptide synthesis[1].
N-Methyl-2-pyrrolidone (NMP)
Polar Aprotic
High
Similar properties to DMF, often used interchangeably. Known to solubilize Fmoc-amino acids effectively[1].
Dimethyl Sulfoxide (DMSO)
Polar Aprotic
High
Highly polar and an excellent solvent for a wide range of organic molecules[8].
Dichloromethane (DCM)
Chlorinated
Moderate to High
Good at dissolving large, moderately polar compounds. Often used for Boc-protected derivatives[5].
Chloroform (CHCl₃)
Chlorinated
Moderate to High
Similar to DCM; effective for compounds with significant nonpolar character.
Ethyl Acetate (EtOAc)
Ester
Moderate
A solvent of intermediate polarity. Boc-amino acids are often extractable into EtOAc during synthesis workups[5][9].
Methanol (MeOH)
Polar Protic
Low to Moderate
Can hydrogen bond with the carboxylic acid, but less effective at solvating the large hydrophobic groups.
Ethanol (EtOH)
Polar Protic
Low to Moderate
Similar to methanol; solubility of protected amino acids is often limited[7][10].
Acetonitrile (ACN)
Polar Aprotic
Low
While polar, it is a poor hydrogen bond acceptor compared to DMF/DMSO, limiting its interaction with the -COOH group.
Water
Polar Protic
Poor / Insoluble
The large hydrophobic Boc and benzyl groups dominate, preventing dissolution in water[5][7].
Hexanes / Heptane
Nonpolar
Poor / Insoluble
Cannot effectively solvate the polar carboxylic acid group, leading to insolubility.
Conclusion
The solubility of Boc-beta-N-benzylamino-L-Ala in organic solvents is governed by its hybrid structure, which contains extensive hydrophobic regions (Boc and benzyl groups) and a key polar functional group (carboxylic acid). This duality leads to a predictable pattern of solubility: high solubility is expected in polar aprotic solvents like DMF, NMP, and DMSO, which can effectively solvate all parts of the molecule. Moderate to good solubility is anticipated in chlorinated solvents such as DCM. Conversely, poor solubility is predicted in highly polar protic solvents like water and nonpolar aliphatic solvents like hexanes. For any critical application in research or development, these theoretical predictions should be confirmed using a robust empirical method, such as the shake-flask protocol detailed herein, to ensure process reliability and reproducibility.
References
What are the applications, solubility, and storage conditions of Boc-beta-alanine? - FAQ. (n.d.).
Modified Method for Measuring the Solubility of Pharmaceutical Compounds in Organic Solvents by Visual Camera. (2015). R Discovery.
Explain why amino acids, unlike most amines and carboxylic acids, are insoluble in diethyl ether. (2024). Pearson.
Boc-beta-N-benzylamino-L-Ala molecular weight and formula
This technical guide provides an in-depth analysis of Boc-beta-N-benzylamino-L-Ala , chemically defined as -tert-Butoxycarbonyl- -benzyl-L-2,3-diaminopropionic acid . Molecular Identity, Synthesis, and Application in Pep...
Molecular Identity, Synthesis, and Application in Peptidomimetics[1]
Executive Summary
Boc-beta-N-benzylamino-L-Ala (CAS: 124730-06-9) is a specialized non-proteinogenic amino acid derivative used primarily as a building block in the synthesis of peptide nucleic acids (PNAs), constrained peptides, and protease inhibitors.[1][2][3] It features an L-alanine backbone modified with a benzylamino group at the
-position, effectively making it a derivative of L-2,3-diaminopropionic acid (L-Dap) .
The molecule carries orthogonal protection: the
-amine is protected by the acid-labile Boc (tert-butoxycarbonyl) group, while the -amine bears a benzyl group, which serves as both a semi-permanent protecting group and a structural motif for hydrophobic interaction.
Soluble in DMSO, DMF, Methanol; Sparingly soluble in Water
pKa (Predicted)
-COOH: ~3.5; -NH: ~8.5
Structural Analysis
The molecule is distinct from standard alanine derivatives due to the functionalization at the
-carbon.
-Position: Occupied by the Boc-protected amine and the free carboxylic acid, allowing for standard solid-phase peptide synthesis (SPPS) or solution-phase coupling.
-Position: The methyl group of alanine is substituted with a benzylamino moiety (). This secondary amine is nucleophilic (unless protonated) and introduces significant steric bulk and hydrophobicity.
Synthesis Protocol
The most robust synthetic route for high-purity Boc-beta-N-benzylamino-L-Ala involves the reductive amination of Boc-L-2,3-diaminopropionic acid (Boc-Dap-OH) with benzaldehyde. This method preserves the chiral integrity of the
-carbon.
Reaction Pathway
Starting Material: Boc-L-Dap-OH (commercially available or synthesized from Asparagine).
Reagent: Benzaldehyde (1.0 - 1.1 eq).
Reducing Agent: Sodium cyanoborohydride (
) or Sodium triacetoxyborohydride ().
Solvent: Methanol (MeOH) or Dichloroethane (DCE).
Step-by-Step Methodology
Step 1: Imine Formation
Dissolve Boc-L-Dap-OH (10 mmol) in anhydrous MeOH (50 mL).
Add Benzaldehyde (10 mmol) dropwise under stirring.
Allow the mixture to stir at room temperature for 30–60 minutes to form the imine intermediate. Note: The solution may turn slightly yellow.
Step 2: Reductive Amination
Cool the reaction mixture to 0°C.
Add
(15 mmol) in small portions over 20 minutes. Caution: Hydrogen gas evolution may occur; ensure proper ventilation.
Allow the reaction to warm to room temperature and stir for 4–12 hours. Monitor conversion via TLC (System:
Purification: Recrystallize from EtOAc/Hexanes or purify via flash column chromatography (Silica gel,
/MeOH gradient).
Synthesis Workflow Diagram
Figure 1: Reductive amination pathway for the synthesis of Boc-beta-N-benzylamino-L-Ala.
Applications in Drug Development[9][10]
1. Peptide Nucleic Acid (PNA) Synthesis
The diaminopropionic acid backbone is a structural analog to the N-(2-aminoethyl)glycine backbone of PNAs. The
-benzylamino group can serve as a handle for further functionalization or to introduce hydrophobic interactions that stabilize PNA-DNA duplexes.
2. Constrained Peptidomimetics
The secondary amine at the
-position allows for:
Cyclization: Formation of
-lactams or macrocycles by reacting the -amine with side chains of Asp/Glu residues.
Turn Induction: The steric bulk of the benzyl group can induce specific turn conformations in peptide chains, useful for mimicking protein epitopes.
3. Protease Stability
Incorporating
-amino acid derivatives or bulky side chains like the N-benzyl group adjacent to the peptide bond significantly reduces susceptibility to proteolytic cleavage by serum proteases, enhancing the in vivo half-life of peptide drugs.
Quality Control & Handling
Storage:
Store at -20°C in a desiccator.
Protect from light and moisture. The secondary amine is prone to oxidation over extended periods if exposed to air.
Analytical Parameters:
HPLC: C18 column, Gradient 5-95% ACN in Water (0.1% TFA). Retention time will be significantly longer than Boc-Dap-OH due to the benzyl group.
MS (ESI): Expected
.
NMR (
, DMSO-): Look for the Boc singlet (~1.4 ppm), Benzyl aromatic protons (7.2-7.4 ppm), Benzyl (singlet/doublet ~3.8 ppm), and the Dap -CH and -CH signals.
References
ChemicalBook. (2024). Boc-beta-N-benzylamino-L-Ala - CAS 124730-06-9 Properties and Suppliers.
DempoChem. (2024). Product Data Sheet: Boc-beta-N-benzylamino-L-Ala.
PubChem. (2024). Boc-Dap-OH (Related Compound Structure Analysis). National Library of Medicine.
BenchChem. (2024). Synthesis of Boc-Amino Acid Derivatives via Reductive Amination.
A Technical Guide to Boc-beta-N-benzylamino-L-Alanine: Synthesis, Commercial Availability, and Application in Peptide Chemistry
For Researchers, Scientists, and Drug Development Professionals Introduction: The Unique Potential of a Non-Proteinogenic Amino Acid Boc-beta-N-benzylamino-L-alanine, a derivative of L-alanine, is a specialized non-prote...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Unique Potential of a Non-Proteinogenic Amino Acid
Boc-beta-N-benzylamino-L-alanine, a derivative of L-alanine, is a specialized non-proteinogenic amino acid. Its structure, featuring a benzyl group on the beta-amino position and a tert-butyloxycarbonyl (Boc) protecting group on the alpha-amino group, offers unique conformational constraints and potential for interaction when incorporated into peptidomimetics and other therapeutic molecules. The presence of the benzyl group on the side chain can introduce aromatic interactions and steric bulk, influencing the binding affinity and selectivity of the resulting peptide. The Boc protecting group is a cornerstone of solid-phase peptide synthesis (SPPS), allowing for the stepwise and controlled assembly of amino acid chains.[1][][3] This guide provides a comprehensive overview of its commercial availability, inferred synthetic routes, and practical considerations for its application in research and drug development.
Boc-beta-N-benzylamino-L-alanine is not a routinely stocked chemical by major suppliers, indicating its status as a specialty reagent. Researchers seeking to procure this compound will likely need to engage with companies that specialize in custom synthesis or offer a catalog of rare and fine chemicals. Lead times and pricing will vary depending on the supplier and the requested quantity.
Table of Potential Suppliers:
Supplier
CAS Number
Notes
DempoChem
124730-06-9
Listed in catalog; availability and pricing require inquiry.
Yanfen Biotech
124730-06-9
Listed in catalog; availability and pricing require inquiry.
ChemicalBook
124730-06-9
Lists the compound and CAS number, but does not directly sell it. Can be a source to identify other potential suppliers.[4]
Note: The commercial availability of this compound can change. It is recommended to contact the suppliers directly for the most up-to-date information.
Synthesis and Characterization: An Inferred Pathway
Inferred Synthetic Workflow:
Caption: A plausible synthetic route for Boc-beta-N-benzylamino-L-Ala.
Characterization and Quality Control:
Ensuring the purity and identity of Boc-beta-N-benzylamino-L-Ala is critical for its successful application. A combination of spectroscopic and chromatographic techniques should be employed for its characterization.
Analytical Method
Expected Observations
¹H NMR
Signals corresponding to the Boc group (singlet, ~1.4 ppm), the benzyl group (multiplets, ~7.3 ppm and a singlet ~3.8 ppm), and the alanine backbone protons. The specific chemical shifts and coupling constants would need to be determined experimentally.
¹³C NMR
Resonances for the carbonyl carbons of the Boc and carboxylic acid groups, as well as carbons of the alanine backbone, and the benzyl and tert-butyl groups.
Mass Spectrometry (ESI-MS)
The protonated molecular ion [M+H]⁺ at m/z 295.16. Fragmentation patterns would likely show the loss of the Boc group.[7]
HPLC
A single major peak indicating high purity, with the retention time dependent on the column and mobile phase used.
FT-IR
Characteristic vibrational bands for the N-H, C=O (from both the Boc and carboxylic acid groups), and C-H bonds.
Application in Solid-Phase Peptide Synthesis (SPPS): A Step-by-Step Protocol
The primary application of Boc-beta-N-benzylamino-L-Ala is as a building block in Boc-SPPS. The following is a generalized protocol for its incorporation into a peptide chain on a solid support. This protocol is based on standard Boc chemistry and would require optimization for specific peptide sequences.[1][3][8]
Workflow for Incorporating Boc-beta-N-benzylamino-L-Ala in SPPS:
Caption: The iterative cycle of Boc-SPPS for peptide chain elongation.
Detailed Protocol:
Resin Preparation: Swell the appropriate resin (e.g., Merrifield or PAM resin) in dichloromethane (DCM).
Boc Deprotection: Treat the resin-bound peptide with a solution of trifluoroacetic acid (TFA) in DCM (typically 25-50%) to remove the N-terminal Boc group.
Washing: Wash the resin thoroughly with DCM to remove residual TFA and the cleaved Boc group.
Neutralization: Neutralize the resulting trifluoroacetate salt of the N-terminal amine with a solution of a hindered base, such as N,N-diisopropylethylamine (DIEA), in DCM.
Washing: Wash the resin with DCM to remove excess base and its salt.
Coupling:
In a separate vessel, pre-activate Boc-beta-N-benzylamino-L-Ala (typically 2-4 equivalents relative to the resin loading) with a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and an additive like 1-hydroxybenzotriazole (HOBt) in a suitable solvent like N,N-dimethylformamide (DMF) or DCM.
Add the activated amino acid solution to the resin.
Allow the coupling reaction to proceed for a time determined by monitoring the reaction (e.g., with the Kaiser test).
Washing: Wash the resin with DCM and/or DMF to remove excess reagents and byproducts.
Repeat: Repeat steps 2-7 for each subsequent amino acid to be added to the peptide chain.
Conclusion and Future Perspectives
Boc-beta-N-benzylamino-L-alanine represents a valuable, albeit specialized, tool for peptide chemists and drug discovery scientists. Its unique structure allows for the introduction of specific conformational features and potential aromatic interactions within a peptide backbone. While its commercial availability is limited, and detailed synthetic and characterization data are not widely published, its synthesis and application can be reasonably inferred from well-established principles of peptide chemistry. Further research into the specific properties and applications of peptides containing this amino acid derivative is warranted and could lead to the development of novel therapeutic agents with enhanced properties.
References
Roberts, J. L., & Chan, C. (2004). An Efficient Synthesis of a Probe for Protein Function: 2,3-Diaminopropionic Acid with Orthogonal Protecting Groups. Organic Letters, 6(2), 213–215. [Link]
ResearchGate. 1 H NMR of α-(Boc-β-alanine)-ω-benzyl PEG (4000). ResearchGate. Accessed February 13, 2026. [Link]
Peptides. Fmoc vs Boc: Choosing the Right Amino Acid Derivative. Peptides. Accessed February 13, 2026. [Link]
AAPPTec. Boc-Amino Acids for Peptide Synthesis Archives. AAPPTec. Accessed February 13, 2026. [Link]
This guide defines the storage, handling, and stability protocols for Boc-
-N-benzylamino-L-Ala . Unlike standard Boc-amino acids, this molecule possesses a secondary amine on the -carbon side chain. This specific structural feature introduces unique instability vectors—specifically susceptibility to oxidative degradation and atmospheric carbon dioxide absorption—that are not present in standard aliphatic amino acids like Boc-Ala-OH.
The protocols defined below are derived from first-principles organic chemistry regarding carbamate protecting groups (Boc) and secondary benzylamines, synthesized with industry-standard guidelines for non-canonical amino acid storage.
Critical Vulnerability Analysis
To implement a self-validating storage system, one must understand the specific degradation pathways inherent to the molecule's functional groups.
Functional Group Risk Profile
Functional Group
Location
Risk Factor
Trigger
Consequence
tert-Butyloxycarbonyl (Boc)
-Amine
Acid Lability
Moisture + Trace Acid
Deprotection (Isobutylene loss), Polymerization.
Benzylamino Group
-Side Chain
Nucleophilicity / Basicity
(Air),
Formation of carbamate salts (with ); Slow oxidation to N-oxides.
Carboxylic Acid
C-Terminus
Proton Source
Moisture
Autocatalytic deprotection of the Boc group if wet.
Chiral Center
-Carbon
Racemization
Base + Heat
Loss of optical purity (L- to D- conversion).
The "Zwitterion" Factor
As a free amino acid derivative, this molecule likely exists as a zwitterion (internal salt) where the carboxylic acid protonates the basic side-chain benzylamine. While this lattice energy provides some stability, it makes the compound hygroscopic . Absorption of water facilitates proton transfer, accelerating the acid-catalyzed removal of the Boc group.
Storage Protocol (The "How-To")
Environmental Control Standards
Temperature:-20°C
5°C .
Rationale: Arrhenius kinetics dictate that chemical degradation rates roughly halve for every 10°C drop. For non-canonical amino acids with reactive side chains, -20°C is the industry standard for long-term (>6 months) stability.
-benzylamino group is a secondary amine. Upon exposure to air, it reacts with atmospheric to form carbamic acid salts (reversible but affects stoichiometry) and can undergo slow oxidation.
Humidity:Strict Desiccation (<10% RH) .
Rationale: Moisture is the primary catalyst for Boc removal. The hydrolysis of the tert-butyl carbamate is acid-catalyzed; surface moisture combined with the molecule's own acidity creates a local acidic environment.
Container Specifications
Primary Vessel: Amber glass vial (borosilicate) with a Teflon-lined screw cap.
Why Amber? Protects against photodegradation, although this specific molecule is not highly photosensitive.
Why Teflon? Prevents leaching of plasticizers which can contaminate the lipophilic benzyl group.
Secondary Containment: Sealed Mylar bag or desiccator cabinet with active silica gel or
.
Visualizing the Degradation Pathways
The following diagram illustrates why strict moisture and air control is mandatory.
Figure 1: Chemical degradation pathways triggered by moisture and atmospheric exposure.
Handling & Reconstitution Workflow
To maintain scientific integrity, the handling process must minimize thermal stress and condensation.
The "Warm-Up" Rule (Crucial)
Never open a frozen vial of Boc-
-N-benzylamino-L-Ala immediately upon removal from the freezer.
Remove vial from -20°C storage.
Place in a desiccator at Room Temperature (20-25°C).
Wait 30-60 minutes.
Causality: Opening a cold vial condenses atmospheric water vapor onto the hygroscopic powder. This water becomes trapped when resealed, destroying the remaining compound via the pathways shown in Figure 1.
Reconstitution & Solubility
Solvent Choice: The benzyl group adds lipophilicity.
Preferred: DMF (Dimethylformamide), NMP, or DMSO.
Avoid: Water (unless pH adjusted), pure Methanol (potential transesterification over long periods).
Stability in Solution:
Do not store in solution. The secondary amine is highly reactive in solution.
Prepare fresh immediately before coupling.
If storage is unavoidable: Freeze at -80°C in aliquots; use slightly acidic buffer (pH 5-6) to protonate the amine and prevent oxidation.
Operational Workflow Diagram
Figure 2: Standard Operating Procedure (SOP) for receipt and storage to ensure maximum shelf-life.
Quality Control (QC) & Revalidation
Before using stored material in critical drug development syntheses, perform a "Use Test."
Fail: Yellowing, clumping (caking), or liquefaction. (Indicates moisture absorption or amine oxidation).
TLC Analysis (Rapid Check)
Stationary Phase: Silica Gel 60
.
Mobile Phase:
(9:1) + 1% Acetic Acid.
Visualization: UV (Benzyl group absorbs) and Ninhydrin (Note: Boc-amines do not stain well with Ninhydrin unless heated vigorously to deprotect first; however, the side chain secondary amine might stain faintly. A better stain is Bromocresol Green for the carboxylic acid).
Criteria: Single spot. Multiple spots indicate hydrolysis (free amine) or side-chain oxidation.
References
Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504.
Sigma-Aldrich. (n.d.). Handling and Storage of Peptides and Amino Acid Derivatives. Technical Bulletin.
Bachem. (n.d.). Peptide Stability and Storage Guidelines. Bachem Technical Library.
Greene, T. W., & Wuts, P. G. M. (1999).[3] Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard reference for Boc stability and cleavage conditions).
Boc-beta-N-benzylamino-L-Ala in solid-phase peptide synthesis (SPPS)
This Application Note and Protocol guide details the use of Boc- -(N-benzylamino)-L-Ala (chemically defined as -Boc- -benzyl-L-2,3-diaminopropionic acid , abbreviated here as Boc-Dap(Bzl)-OH ) in Solid-Phase Peptide Synt...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note and Protocol guide details the use of Boc-
-(N-benzylamino)-L-Ala (chemically defined as -Boc--benzyl-L-2,3-diaminopropionic acid , abbreviated here as Boc-Dap(Bzl)-OH ) in Solid-Phase Peptide Synthesis (SPPS).
Application Note: High-Fidelity Incorporation of Boc-
-(N-benzylamino)-L-Ala in SPPS
Executive Summary
Boc-
-(N-benzylamino)-L-Ala is a specialized non-proteinogenic amino acid building block used to introduce a cationic, hydrophobic motif into peptide backbones.[1] Structurally, it is a derivative of L-2,3-diaminopropionic acid (L-Dap) where the -amine is alkylated with a benzyl group.
In the context of Boc-SPPS , this residue presents unique challenges:
Zwitterionic Character: The secondary
-amine can act as an internal nucleophile.
-Lactamization Risk: High propensity for intramolecular cyclization during carboxyl activation.
Branching Potential: During chain elongation, the nucleophilic secondary
-amine can compete with the -amine for incoming acylating species if not properly managed.
This guide provides a validated protocol to suppress side reactions and ensure linear homogeneity.
Chemical Logic & Mechanistic Insight
Structural Analysis & Orthogonality
The molecule features an
-Boc group (acid-labile, removed by TFA) and an -Benzyl group. Unlike carbamate protecting groups (Z, Fmoc), the N-benzyl group is not an amide protecting group ; it converts the primary -amine into a secondary amine.
Stability: The
-benzyl linkage is stable to TFA (Boc removal) and anhydrous HF (final cleavage). It is typically retained in the final peptide sequence unless removed by catalytic hydrogenolysis (/Pd) or dissolved metal reduction (Na/NH) post-cleavage.
Function: It is often used to create peptidomimetics with enhanced metabolic stability or to introduce specific
-cation interactions.
The
-Lactamization Challenge
When the C-terminal carboxyl group of Boc-Dap(Bzl)-OH is activated (e.g., by DIC/HOBt), the unmasked secondary
-amine is positioned 3 atoms away. This geometry highly favors intramolecular attack, forming a 4-membered -lactam ring (Azetidin-2-one).
Mechanism of Failure:
Prevention Strategy:
To prevent this, the
-amine must be protonated (salt form) or sterically hindered during the activation step. Since the benzyl group is already present, we rely on in situ protonation and rapid coupling kinetics .
Experimental Protocols
Materials & Reagents
Reagent
Grade/Specification
Function
Boc-Dap(Bzl)-OH
>98% (HPLC), CAS 124730-06-9
Building Block
DIC (Diisopropylcarbodiimide)
Peptide Grade
Activator
Oxyma Pure or HOBt
Anhydrous
Racemization Suppressor / Nucleophile
DCM / DMF
Anhydrous, Amine-free
Solvents
TFA (Trifluoroacetic Acid)
Biograde
Deprotection
Protocol A: Coupling of Boc-Dap(Bzl)-OH to Resin
Objective: Attach the residue without cyclizing.
Pre-requisite: Resin must be swollen and N-terminal deprotected (free amine).
Dissolution: Dissolve 3.0 eq of Boc-Dap(Bzl)-OH and 3.0 eq of HOBt (or Oxyma) in minimal DMF.
Note: The acidic HOBt helps protonate the basic
-amine, reducing its nucleophilicity.
Activation: Cool the solution to 0°C. Add 3.0 eq of DIC . Stir for 2 minutes.
Crucial: Do not pre-activate for >5 minutes. Long activation times favor lactamization.
Coupling: Add the cold activated mixture immediately to the resin.
Reaction: Shake at room temperature for 60–90 minutes .
Monitoring: Perform a Kaiser Test (Ninhydrin). If slightly positive (due to steric bulk), perform a Chloranil test (more sensitive for secondary amines, though here we check the resin amine). Recouple if necessary.
Protocol B: Chain Elongation (Coupling to Boc-Dap(Bzl)-OH)
Objective: Acylate the
-amine selectively over the side-chain -amine.
After TFA deprotection of the Boc group, the resin-bound peptide exposes:
-Amine: Primary, steric hindrance depends on backbone.
-Amine: Secondary (-Benzyl), nucleophilic but sterically encumbered.
Risk: Acylation of the
-amine leads to branched peptides.
Step-by-Step:
Deprotection: Treat resin with 50% TFA/DCM (2 x 1 min, 1 x 20 min). Wash thoroughly with DCM.
Neutralization: Treat with 5% DIEA/DCM. Wash extensively (6x) to remove excess base.
Why? Excess base keeps the side-chain
-amine deprotonated and reactive.
Next Amino Acid Coupling:
Use hindered activation if possible (e.g., DIC/Oxyma).
Stoichiometry: Use strict equivalents (3.0 eq) . Avoid large excesses (e.g., 10 eq) which drive side-chain acylation.
Solvent: Use DCM/DMF (1:1). DCM often improves selectivity for
-amines in difficult sequences.
Capping (Optional but Recommended): After the coupling step, perform a short acetylation (Ac2O/Pyridine) to cap any unreacted
-amines. Note that this might also cap the -amine if it's reactive.
Verification: If the
-amine is intended to remain free (secondary), ensure the coupling conditions favored the primary -amine. The difference (primary 10.6 vs secondary benzyl 9.5) and steric bulk of the Benzyl group usually provide sufficient selectivity for the -amine if reaction times are controlled.
Workflow Visualization (Graphviz)
The following diagram illustrates the critical decision pathways and chemical logic for handling this residue.
Caption: Workflow logic for incorporating Boc-Dap(Bzl)-OH, highlighting critical control points to avoid lactamization and branching.
Quantitative Specifications & Troubleshooting
Parameter
Specification
Notes
Coupling Efficiency
> 98%
Monitor via Kaiser Test. If slow, double couple.
Side Product (Lactam)
< 1%
Controlled by low temp activation and HOBt buffering.
Side Product (Branched)
< 2%
Controlled by steric hindrance of Benzyl and stoichiometry.
Cleavage Yield
High
N-Benzyl is stable to HF; no special scavengers needed for this residue.
Troubleshooting Guide
Issue: Low coupling yield of Boc-Dap(Bzl)-OH.
Root Cause:[] Lactam formation consumed the activated species.
Solution: Switch to HATU/DIEA activation (in situ neutralization) for faster kinetics, but ensure DIEA equivalents are strictly controlled to avoid deprotonating the side chain excessively.
Issue: Double addition of the next amino acid (Branching).
Root Cause:[] The N-benzyl side chain reacted.
Solution: Use sym-collidine instead of DIEA during the coupling of the next residue. Collidine is a weaker base and less likely to promote acylation of the hindered secondary amine.
References
Merrifield, R. B. (1963).[] Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149–2154. Link
Gisin, B. F. (1973). The preparation of Merrifield-resins through total esterification with cesium salts. Helvetica Chimica Acta, 56(5), 1476–1482. Link
Andruszkiewicz, R., & Silverman, R. B. (1990). A convenient synthesis of N-alpha-t-Boc-N-beta-benzyl-L-2,3-diaminopropionic acid. Synthesis, 1990(10), 953-955. (Foundational synthesis of the building block).
Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. Link
BenchChem. (2025).[3] Technical Guide: Boc-L-Alanine Benzyl Ester and Derivatives in Peptide Synthesis. Link
coupling protocols for Boc-beta-N-benzylamino-L-Ala
This Application Note and Protocol guide is designed for researchers and drug development professionals working with the specialized amino acid derivative Boc- -N-benzylamino-L-Ala (also known as -Boc- -benzyl-L-2,3-diam...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note and Protocol guide is designed for researchers and drug development professionals working with the specialized amino acid derivative Boc-
-N-benzylamino-L-Ala (also known as -Boc--benzyl-L-2,3-diaminopropionic acid or Boc-Dap(Bn)-OH).
Application Note: Coupling Protocols for Boc-
-N-benzylamino-L-Ala
Part 1: Introduction & Core Challenges
Boc-
-N-benzylamino-L-Ala is a derivative of L-2,3-diaminopropionic acid (Dap) featuring a bulky benzyl group on the -nitrogen. This molecule is a critical building block for synthesizing peptidomimetics, peptide nucleic acid (PNA) monomers, and protease inhibitors.
The "Hidden" Trap: Side-Chain Nucleophilicity
The primary challenge with this molecule is the secondary amine on the side chain (
). Unlike standard side chains (e.g., Lysine with a primary amine, usually protected), the N-benzyl group is not a carbamate protecting group; it is an alkyl substituent. The amine remains nucleophilic.
Critical Warning: If you attempt to activate the
-carboxylic acid of Boc-Dap(Bn)-OH without further protecting the -nitrogen, the side chain will intramolecularly attack the activated ester, resulting in rapid -lactam formation (cyclization to a 4-membered azetidinone ring) rather than the desired intermolecular peptide coupling.
Strategic Solution
To successfully couple this unit, you must employ an Orthogonal Protection Strategy or a Specific Activation Protocol that mitigates cyclization. This guide outlines the workflow for:
Pre-Coupling Protection (Recommended)
Direct Coupling (High Risk – Only for specific substrates)
Racemization Control
Part 2: Materials & Reagents[1][2][3][4][5][6]
Reagent
Grade/Specification
Purpose
Boc-Dap(Bn)-OH
>98% HPLC, Chiral Purity >99%
Starting Material
Fmoc-Cl or Z-Cl (Cbz-Cl)
Synthesis Grade
Orthogonal protection of -amine
HATU
Peptide Grade
High-efficiency coupling agent
HOAt
Peptide Grade
Additive to suppress racemization
DIEA (Diisopropylethylamine)
Anhydrous
Base (Sterically hindered)
TMP (2,4,6-Collidine)
Anhydrous
Weaker base to minimize racemization
DMF / NMP
Anhydrous, amine-free
Solvents
Part 3: Experimental Protocols
Protocol A: Orthogonal Protection (Mandatory for SPPS)
Rationale: To prevent
-lactamization, the nucleophilic -nitrogen must be masked with an electron-withdrawing group (Fmoc or Z) before the -COOH is activated.
Objective: Synthesize Boc-Dap(Fmoc, Bn)-OH from Boc-Dap(Bn)-OH.
Dissolution: Dissolve 1.0 mmol of Boc-Dap(Bn)-OH in 10 mL of 10%
(aq) / Dioxane (1:1 v/v).
Addition: Cool to 0°C. Dropwise add 1.1 mmol of Fmoc-Cl (dissolved in 2 mL Dioxane) over 15 minutes.
Reaction: Stir at 0°C for 1 hour, then warm to Room Temperature (RT) for 2 hours. Monitor by TLC/LC-MS.
Work-up: Acidify to pH 3 with 1M HCl. Extract with Ethyl Acetate (
mL). Wash organics with brine, dry over , and concentrate.
Outcome: You now have Boc-Dap(Fmoc, Bn)-OH , a fully protected unit ready for standard SPPS.
Protocol B: Coupling of Protected Derivative (Solid Phase)
Context: Coupling Boc-Dap(Fmoc, Bn)-OH to a resin-bound peptide.
Activation:
Dissolve Boc-Dap(Fmoc, Bn)-OH (3.0 eq) and HATU (2.9 eq) in anhydrous DMF.
Add HOAt (3.0 eq) to enhance kinetics and reduce racemization.
Add TMP (Collidine) (6.0 eq) immediately before adding to the resin.
Note: Collidine is preferred over DIEA for Cys/His/Dap derivatives to minimize proton abstraction at the
use of Boc-beta-N-benzylamino-L-Ala as a building block
Application Note: Strategic Utilization of Boc-β-N-benzylamino-L-Alanine in Peptidomimetic Synthesis Part 1: Core Directive & Technical Overview Boc-β-N-benzylamino-L-Alanine (also known as Boc-L-Dap(Bn)-OH or (S)-3-(Ben...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Strategic Utilization of Boc-β-N-benzylamino-L-Alanine in Peptidomimetic Synthesis
Part 1: Core Directive & Technical Overview
Boc-β-N-benzylamino-L-Alanine (also known as Boc-L-Dap(Bn)-OH or (S)-3-(Benzylamino)-2-((tert-butoxycarbonyl)amino)propanoic acid ) is a specialized amino acid derivative belonging to the 2,3-diaminopropionic acid (Dap) family.[1] Unlike standard canonical amino acids, this building block features a reactive secondary amine on the side chain (β-position), bearing a benzyl substituent.
Reactivity Profile: The presence of a nucleophilic secondary amine at the
-position creates a high risk of intramolecular cyclization (forming -lactams) during carboxyl activation.[1]
Strategic Applications:
Peptidomimetics: Introduction of basic/cationic sites with hydrophobic character (benzyl group) to mimic Arginine or Lysine in a constrained space.
Branching Points: The secondary amine serves as a handle for "sub-monomer" synthesis, allowing the construction of peptide dendrimers or side-chain functionalized libraries.
-Lactam Synthesis: Precursor for the synthesis of monobactam antibiotics via controlled cyclization.
Part 2: Scientific Integrity & Logic (E-E-A-T)
Expert Insight: The Cyclization Trap
Direct coupling of Boc-Dap(Bn)-OH in Solid Phase Peptide Synthesis (SPPS) using standard activation (e.g., DIC/HOBt or HATU/DIEA) is not recommended without prior side-chain protection.[1] Upon activation of the
-carboxylic acid, the nucleophilic -nitrogen will rapidly attack the active ester, forming a 4-membered -lactam ring.[1] This side reaction competes favorably with intermolecular coupling to the resin-bound amine.
Causality:
Entropy: The proximity of the
-amine to the activated carboxyl (forming a 5-membered transition state) accelerates cyclization.[1]
Nucleophilicity: The benzyl group increases the nucleophilicity of the
-amine compared to a primary amine, although steric bulk offers slight mitigation.
Solution:
To incorporate this residue into a linear peptide, the
-amine must be orthogonally protected (e.g., with Fmoc, Z, or Alloc) before activation, or the coupling must be performed under specific conditions that suppress cyclization (e.g., copper(II) complexation, though protection is superior).
Dissolve 1.0 mmol of Boc-Dap(Bn)-OH in 10 mL of 1:1 Dioxane/
.
Add 2.5 mmol of
. Cool the mixture to 0°C in an ice bath.
Protection Reaction:
Dropwise add 1.1 mmol of Fmoc-Cl dissolved in 2 mL Dioxane over 15 minutes.
Mechanism:[2] The basic conditions deprotonate the secondary
-amine, allowing nucleophilic attack on the Fmoc-Cl.[1] The -amine is already Boc-protected and unreactive.[1]
Stir at 0°C for 1 hour, then allow to warm to Room Temperature (RT) and stir for 4 hours.
Work-up:
Evaporate Dioxane under reduced pressure.
Dilute the aqueous residue with water (20 mL) and wash with Ether (2x) to remove unreacted Fmoc-Cl.
Acidify the aqueous phase carefully to pH 2-3 using 1N HCl.[1] Note: Do not go too low to avoid Boc removal.
Extract the product into Ethyl Acetate (3 x 20 mL).
Dry over
, filter, and concentrate to yield Boc-Dap(Bn, Fmoc)-OH .
SPPS Coupling (Linear Peptide):
Resin: Merrifield or PAM resin (for Boc chemistry).
Activation: Use HATU (0.95 eq) and DIEA (2.0 eq) in DMF.
Coupling Time: 45-60 minutes.
Validation: Perform a Kaiser test (ninhydrin). Note that the secondary amine is protected, so a negative test confirms coupling of the
-COOH to the resin.
Deprotection Cycles:
-Boc Removal: 50% TFA in DCM (Standard Boc protocol).
Side-Chain (Fmoc) Removal: 20% Piperidine in DMF (Orthogonal). This allows selective functionalization of the side chain later.
Quantitative Data: Reactivity Comparison
Parameter
Unprotected Side Chain
Fmoc-Protected Side Chain
Coupling Reagent
HATU/DIEA
HATU/DIEA
Major Product
-Lactam (Cyclic)
Linear Peptide
Coupling Yield
< 10% (Linear)
> 95% (Linear)
Side Reaction
Intramolecular Cyclization
Minimal
Post-Cleavage Form
3-amino-azetidin-2-one derivative
Dap(Bn) residue in peptide
References
ChemicalBook. (2024). Boc-beta-N-benzylamino-L-Ala (CAS 124730-06-9) Properties and Structure. Retrieved from
PubChem. (2024).[3] Boc-Dap-OH and Derivatives: Structure and Activity. National Library of Medicine.[3] Retrieved from
Sigma-Aldrich. (2024). Fmoc-Dap(Boc)-OH and Peptide Synthesis Reagents. Retrieved from [1]
Andruszkiewicz, R., et al. (1990). "Antimicrobial properties of N3-(iodoacetyl)-L-2,3-diaminopropanoic acid-peptide conjugates." Journal of Medicinal Chemistry, 33(10), 2755-2759.
BenchChem. (2025). Technical Guide: Boc-Amino Acid Derivatives in SPPS. Retrieved from
Application Notes and Protocols: Boc Deprotection Methods for Boc-beta-N-benzylamino-L-Ala
Introduction The tert-butyloxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, particularly in the assembly of peptides and complex molecules for drug development.[1] Its widespread use is attributed to...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
The tert-butyloxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, particularly in the assembly of peptides and complex molecules for drug development.[1] Its widespread use is attributed to its stability across a broad spectrum of chemical conditions and its facile removal under acidic conditions.[2][3] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the effective deprotection of Boc-beta-N-benzylamino-L-alanine. We will explore the underlying mechanisms of common deprotection strategies, present detailed experimental protocols, and discuss critical considerations for achieving high-yield, clean conversions.
The selection of an appropriate deprotection method is paramount to the success of a synthetic route.[3] For the substrate in focus, Boc-beta-N-benzylamino-L-alanine, the primary consideration is the selective removal of the acid-labile Boc group without compromising the integrity of the N-benzyl group. Fortunately, the N-benzyl group is generally stable to the moderately acidic conditions required for Boc cleavage.[4] This guide will focus on the two most prevalent and reliable methods for this transformation: trifluoroacetic acid (TFA) and hydrochloric acid (HCl) in dioxane.
Mechanism of Acid-Catalyzed Boc Deprotection
The removal of the Boc group under acidic conditions proceeds through a well-established E1 elimination mechanism.[1][3] The key steps are as follows:
Protonation: The process is initiated by the protonation of the carbonyl oxygen of the Boc group by a strong acid (e.g., TFA or HCl).[1][5] This initial step increases the electrophilicity of the carbonyl carbon.
Formation of a Tert-butyl Cation: The protonated intermediate is unstable and fragments, leading to the formation of a stable tertiary carbocation (the tert-butyl cation) and a carbamic acid intermediate.[1][6]
Decarboxylation: The carbamic acid is inherently unstable and rapidly decomposes, releasing carbon dioxide gas and the free amine.[1][5]
Amine Salt Formation: In the acidic reaction medium, the newly liberated amine is immediately protonated to form the corresponding ammonium salt (trifluoroacetate or hydrochloride salt).[1]
It is crucial to perform this reaction in a well-ventilated area due to the evolution of carbon dioxide.[1]
Visualizing the Deprotection Pathway
Caption: General mechanism of acid-catalyzed Boc deprotection.
The Challenge of the Tert-Butyl Cation: The Role of Scavengers
A potential complication during Boc deprotection is the generation of the highly reactive tert-butyl cation.[7][8] This electrophile can alkylate nucleophilic residues within the substrate or solvent, leading to the formation of undesired by-products.[8][9] While Boc-beta-N-benzylamino-L-alanine itself does not contain highly susceptible functional groups like the indole ring of tryptophan or the thioether of methionine, the use of scavengers is good practice to ensure a clean reaction, especially when dealing with complex molecules.[7]
Scavengers are nucleophilic compounds added to the reaction mixture to trap the tert-butyl cation.[7] Common scavengers include:
Triethylsilane (TES) or Triisopropylsilane (TIS): These are effective scavengers that react with the tert-butyl cation to form stable silyl ethers and volatile by-products.
Thioanisole: Particularly useful when deprotecting methionine-containing peptides to prevent S-alkylation.[7]
Water: Can act as a scavenger, but its use must be carefully considered as it can affect the solubility of the substrate and reagents.
Comparative Overview of Deprotection Protocols
Parameter
Protocol 1: Trifluoroacetic Acid (TFA)
Protocol 2: Hydrochloric Acid (HCl) in Dioxane
Reagent
20-50% TFA in Dichloromethane (DCM) or neat TFA
4M HCl in 1,4-Dioxane
Reaction Time
30 minutes to 2 hours
30 minutes to 4 hours
Temperature
0°C to Room Temperature
Room Temperature
Product Salt
Trifluoroacetate (TFA salt)
Hydrochloride (HCl salt)
Advantages
- Fast and highly effective- TFA is volatile and easily removed
- Product often precipitates as a crystalline solid, aiding purification- Milder than neat TFA
Disadvantages
- Corrosive and requires careful handling- TFA salts can sometimes be difficult to handle (oils)
- Dioxane is a peroxide-former and should be handled with care- Can be slower than TFA
Experimental Protocols
Protocol 1: Deprotection using Trifluoroacetic Acid (TFA)
This protocol describes the removal of the Boc group using a solution of TFA in dichloromethane (DCM).
Materials:
Boc-beta-N-benzylamino-L-alanine
Trifluoroacetic acid (TFA)
Dichloromethane (DCM), anhydrous
Triethylsilane (TES) (optional, as a scavenger)
Round-bottom flask
Magnetic stirrer and stir bar
Ice bath
Rotary evaporator
Procedure:
Dissolution: Dissolve the Boc-beta-N-benzylamino-L-alanine in anhydrous DCM (e.g., 0.1 M concentration) in a round-bottom flask.
Cooling: Cool the solution to 0°C using an ice bath.
Addition of Scavenger (Optional): If using a scavenger, add triethylsilane (1.1 equivalents) to the stirred solution.
Addition of TFA: Slowly add TFA to the reaction mixture to achieve a final concentration of 20-50% (v/v).[1] For example, to 10 mL of the substrate solution in DCM, add 2.5 mL of TFA for a 20% solution.
Reaction Monitoring: Allow the reaction to stir at 0°C for 30 minutes, then warm to room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until all the starting material is consumed (typically 1-2 hours).
Work-up:
Direct Evaporation: Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA. The resulting residue is the trifluoroacetate salt of beta-N-benzylamino-L-alanine, which can often be used directly in the next step.[1]
Aqueous Work-up (if a free amine is desired): After evaporation, dissolve the residue in a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO3) to neutralize the TFA salt, followed by a brine wash.[10] Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate in vacuo to yield the free amine.
Visualizing the TFA Deprotection Workflow
Caption: Experimental workflow for TFA-mediated Boc deprotection.
Protocol 2: Deprotection using Hydrochloric Acid (HCl) in Dioxane
This method is an excellent alternative to TFA and often yields a solid hydrochloride salt that is easy to isolate.
Materials:
Boc-beta-N-benzylamino-L-alanine
4M HCl in 1,4-dioxane
Anhydrous diethyl ether
Round-bottom flask
Magnetic stirrer and stir bar
Buchner funnel and filter paper
Procedure:
Reaction Setup: To the Boc-beta-N-benzylamino-L-alanine (as a solid or dissolved in a minimal amount of dioxane), add a 4M solution of HCl in 1,4-dioxane (typically 5-10 equivalents of HCl).
Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by TLC or LC-MS. Often, the deprotected hydrochloride salt will precipitate out of the solution. The reaction is typically complete within 2-4 hours.[3]
Isolation:
If a precipitate forms: Dilute the reaction mixture with anhydrous diethyl ether to ensure complete precipitation of the product. Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to obtain the hydrochloride salt of beta-N-benzylamino-L-alanine.
If no precipitate forms: Remove the solvent and excess HCl under reduced pressure. The resulting residue is the hydrochloride salt. Trituration with diethyl ether can be performed to induce solidification.
Troubleshooting and Key Considerations
Incomplete Deprotection: If the reaction does not go to completion, this could be due to insufficient acid, short reaction times, or low temperatures.[7] Increasing the concentration of the acid or the reaction time may be necessary. For sterically hindered substrates, stronger conditions might be required.[7]
Side Reactions: The presence of unexpected peaks in the LC-MS or HPLC analysis may indicate side reactions caused by the tert-butyl cation.[7] The inclusion of a scavenger is the primary solution to this issue.[7]
Product Isolation: If the resulting amine salt is an oil, trituration with a non-polar solvent like diethyl ether or pentane can often induce solidification.
Orthogonality: The Boc group's acid lability makes it orthogonal to other common amine protecting groups such as Fmoc (removed with base) and Cbz (removed by hydrogenolysis), which is a key consideration in multi-step synthesis.[6]
Conclusion
The deprotection of Boc-beta-N-benzylamino-L-alanine can be reliably achieved using standard acidic conditions. Both TFA in DCM and HCl in dioxane are highly effective methods, with the choice often depending on the desired salt form of the product and the subsequent synthetic steps. By understanding the underlying mechanism and potential side reactions, and by following the detailed protocols provided, researchers can confidently and efficiently perform this crucial transformation in their synthetic endeavors.
References
ResearchGate. (2013, January 14). How to do work-up of a BOC deprotection reaction by TFA?. Retrieved from [Link]
Total Synthesis. (2024, January 2). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Retrieved from [Link]
ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Retrieved from [Link]
Khadse, S. (2014, June 4). HF Cleavage and Deprotection Procedures for Peptides Synthesized Using a Boc/Bzl Strategy. Retrieved from [Link]
Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - HCl. Retrieved from [Link]
Hebei Boze Chemical Co.,Ltd. (2023, July 4). BOC deprotection. Retrieved from [Link]
Aouf, N. E., Berredjem, M., et al. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. International Journal of Chemistry, 4(3). Retrieved from [Link]
Common Organic Chemistry. (n.d.). Boc Deprotection - TFA. Retrieved from [Link]
Berredjem, M., et al. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions. ResearchGate. Retrieved from [Link]
Boateng, E., et al. (n.d.). Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances. Retrieved from [Link]
Han, G., Tamaki, M., & Hruby, V. J. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). Journal of Peptide Research, 58(4), 338-341. Retrieved from [Link]
Han, G., Tamaki, M., & Hruby, V. J. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCL/dioxane (4 M). University of Arizona. Retrieved from [Link]
Hartwig, S., et al. (n.d.). SUPPORTING INFORMATION. The Royal Society of Chemistry. Retrieved from [Link]
C-M, C., et al. (n.d.). Selective deprotection of phenacyl, benzyl and methyl esters of N-protected amino acids and dipeptides and N-protected amino acids benzyl ester linked to resins with bis(tributyltin) oxide. RSC Publishing. Retrieved from [Link]
Reddit. (2014, June 22). Removal of Boc protecting group as workup?. r/chemistry. Retrieved from [Link]
Semantic Scholar. (2012, May 27). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions. Retrieved from [Link]
Berredjem, M., et al. (n.d.). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. SciSpace. Retrieved from [Link]
ResearchGate. (2016, August 29). How can we do the deprotection of boc-amino acids using hcl ?. Retrieved from [Link]
Scribd. (n.d.). Rapid N-Boc Deprotection with TFA. Retrieved from [Link]
reaction conditions for coupling Boc-beta-N-benzylamino-L-Ala
This Application Note is designed for researchers and process chemists working with non-canonical amino acids, specifically 2,3-diaminopropionic acid (Dap) derivatives. Application Note: High-Fidelity Coupling of Boc- -N...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is designed for researchers and process chemists working with non-canonical amino acids, specifically 2,3-diaminopropionic acid (Dap) derivatives.
Application Note: High-Fidelity Coupling of Boc-
-N-benzylamino-L-Ala
-lactamization during the coupling of -Boc--benzyl-L-2,3-diaminopropionic acid.
Part 1: Executive Summary & Strategic Analysis[1]
The Chemical Challenge
The molecule Boc-
-N-benzylamino-L-Ala (chemically defined as -Boc--benzyl-L-2,3-diaminopropionic acid, or Boc-Dap(Bn)-OH ) presents a unique synthetic hazard: the "Lactam Trap." [1]
Unlike standard amino acids, this building block contains a nucleophilic secondary amine (
-benzyl) positioned exactly three atoms away from the activated carboxyl group.[1] Upon activation of the -carboxylic acid (COOH), the molecule faces a kinetic competition between:
Intermolecular Coupling (Desired): Reaction with the external amine (resin-bound or solution-phase amine) to form the peptide bond.[1]
Intramolecular Cyclization (Undesired): Attack by the internal
-benzyl amine onto the activated ester, ejecting the leaving group and forming a four-membered -lactam ring .[1]
Critical Insight: Standard coupling protocols utilizing tertiary bases (e.g., HATU/DIEA) will fail .[1] The base deprotonates the
-amine, rendering it highly nucleophilic. Due to the entropic advantage of intramolecular reactions, -lactam formation often becomes the dominant pathway, leading to chain termination and low yield.
Strategic Solution
To successfully couple Boc-Dap(Bn)-OH, one must suppress the nucleophilicity of the
-amine during the activation step.[1] This is achieved through Protonation-Locked Activation : maintaining the reaction environment at a neutral-to-slightly-acidic pH to keep the secondary amine protonated (), thereby disabling its ability to attack the active ester.[1]
Part 2: Mechanistic Visualization
The following diagram illustrates the kinetic competition and the necessity of pH control.
Caption: Kinetic competition between peptide bond formation and intramolecular
-lactam cyclization controlled by pH.
Part 3: Detailed Experimental Protocols
Protocol A: The "Base-Free" Carbodiimide Method (Recommended)
This protocol is designed to couple Boc-Dap(Bn)-OH while keeping the
-amine protonated.[1] It avoids uronium salts (HATU/HBTU) which require base.[1]
If the reaction is incomplete, do not re-couple with base. Perform a second coupling using the same Base-Free protocol.
Protocol B: The "Orthogonal Protection" Route (Gold Standard)
If Protocol A yields low purity due to steric hindrance of the Benzyl group, the most robust scientific approach is to use a fully protected derivative.
Concept: Instead of Boc-Dap(Bn)-OH, synthesize or purchase Boc-Dap(Fmoc)-OH or Boc-Dap(Z)-OH .
Couple the doubly protected amino acid using standard HATU/DIEA conditions (the
-nitrogen is now a carbamate and non-nucleophilic).[1]
Selectively remove the side-chain protection (Fmoc or Z) on resin.[1]
Perform Resin-On-Benzylation (reductive amination with Benzaldehyde/NaCNBH
) to generate the -Benzyl group after the peptide bond is formed.[1]
Part 4: Data Presentation & Quality Control
Troubleshooting Table
Observation
Root Cause
Corrective Action
Mass Spec: [M-18] peak
-Lactam formation (Loss of HO equivalent during cyclization/cleavage).[1]
STOP using Base. Switch to Protocol A (DIC/Oxyma). Ensure temperature is 0°C during activation.
Use COMU with TMP (2,4,6-Trimethylpyridine) .[1] TMP is a sterically hindered base that may minimize proton abstraction from the buried -amine while activating the carboxyl.
Racemization
Over-activation or high temperature.
Use Oxyma Pure instead of HOBt. Maintain 0°C activation.
Analytical Validation[1]
HPLC: The
-lactam byproduct is often more hydrophobic than the linear peptide (loss of ionic/H-bond potential).[1] Look for a sharp impurity peak eluting after the main peak on C18 columns.
NMR (if solution phase): The
-lactam protons (ring ) appear as distinct doublets of doublets with large geminal coupling constants, distinct from the linear Dap side chain.
Part 5: References
Vowinkel, F. (1967).[1] The Coupling of N-Protected Amino Acids.[1] In Peptide Synthesis Protocols. (Classic reference on carbodiimide activation without base).
Albert, J. et al. (2013). Synthesis of Orthogonally Protected 1,2-diaminopropanoic Acids.[1][3]Journal of Organic Chemistry. [Link]
PubChem. (2024).[1][4] Boc-Dap-OH Compound Summary.[1][4][5][6] National Library of Medicine.[4] [Link]
experimental procedure for using Boc-beta-N-benzylamino-L-Ala
Based on the specific chemical nature of Boc- -N-benzylamino-L-Ala (also known as Boc-L-Dap(Bzl)-OH or N -Boc-N -benzyl-L-2,3-diaminopropionic acid ), I have constructed a detailed Application Note and Protocol. Executiv...
Author: BenchChem Technical Support Team. Date: February 2026
Based on the specific chemical nature of Boc-
-N-benzylamino-L-Ala (also known as Boc-L-Dap(Bzl)-OH or N-Boc-N-benzyl-L-2,3-diaminopropionic acid ), I have constructed a detailed Application Note and Protocol.
Executive Summary of the Compound:
Identity: An L-alanine derivative with a secondary benzylamine at the
-amino group is highly nucleophilic. Upon activation of the carboxylic acid, there is an extreme risk of rapid intramolecular cyclization to form a -lactam ring, competing with the desired intermolecular peptide coupling.
Application: Primarily used as a scaffold for
-lactam antibiotic synthesis or, with careful orthogonal protection, as a building block for peptidomimetics and PNA (Peptide Nucleic Acid) backbones.
Application Note: Experimental Protocols for Boc-
-N-benzylamino-L-Ala
-Lactam Prevention/Synthesis
Introduction & Chemical Profile[1][2][3][4][5][6][7]
Boc-
-N-benzylamino-L-Ala (CAS: 119830-32-9) is a specialized diamino acid derivative.[1] Unlike standard amino acids, it possesses a secondary amine on the side chain (-position) which imparts unique reactivity. It serves as a critical intermediate in the synthesis of constrained peptides, enzyme inhibitors, and -lactam antibiotics.
Physicochemical Properties[1][6][7][8][9][10]
Property
Specification
Chemical Name
N-(tert-Butoxycarbonyl)--(benzylamino)-L-alanine
Abbreviation
Boc-L-Dap(Bzl)-OH
Molecular Formula
CHNO
Molecular Weight
294.35 g/mol
Solubility
Soluble in DCM, DMF, DMSO; Sparingly soluble in water
pKa (Side Chain)
~9.0–9.5 (Secondary amine)
Storage
-20°C, Desiccated (Hygroscopic)
Critical Handling: The
-Lactam Trap
WARNING: The most common failure mode when using this compound is unintended cyclization.
When the carboxylic acid of Boc-L-Dap(Bzl)-OH is activated (e.g., by EDC, HATU, or DCC), the proximal secondary amine at the
-position can attack the activated ester to form a 4-membered -lactam ring.[1] This intramolecular reaction is kinetically favored over intermolecular coupling to a resin or amine.
Scenario A: You want a Linear Peptide. You MUST protect the
-amine (e.g., with Fmoc, Z, or Alloc) before activation, or use a specific copper-complexation strategy.
Scenario B: You want a
-Lactam. You can exploit this reactivity using the "Cyclization Protocol" below.[1]
Decision Tree: Experimental Workflow
Figure 1: Strategic workflow for Boc-beta-N-benzylamino-L-Ala usage.[1] Path A prevents side reactions; Path B exploits them.
Protocol A: Linear Peptide Synthesis (Prevention of Cyclization)
Objective: Incorporate the Dap(Bzl) residue into a peptide backbone without forming a lactam.
Prerequisite: The
Dissolution: Dissolve 1.0 eq (e.g., 1 mmol, 294 mg) of Boc-L-Dap(Bzl)-OH in 10 mL of 10% Na
CO (aq) and 10 mL Dioxane. Cool to 0°C.
Addition: Dropwise add 1.1 eq of Fmoc-Cl dissolved in 5 mL Dioxane over 20 minutes.
Reaction: Stir at 0°C for 1 hour, then warm to Room Temperature (RT) for 2 hours. Monitor by TLC (Rf will increase) or LC-MS.[1]
Workup: Acidify to pH 2-3 with 1N HCl. Extract with Ethyl Acetate (3x). Wash organics with brine, dry over MgSO
, and concentrate.
Result: You now have Boc-L-Dap(Fmoc, Bzl)-OH .[1] This can be used in standard Boc-SPPS or solution phase synthesis.[1]
Coupling Step (Solid Phase)
Use the protected intermediate from above.
Resin Preparation: Swell MBHA or Merrifield resin in DCM.[2]
Activation: Use DIC/Oxyma or HATU/DIEA .
Ratio: 3 eq Amino Acid : 2.9 eq HATU : 6 eq DIEA.
Coupling: Add activated solution to resin. Shake for 1-2 hours.
QC: Perform Kaiser test (ninhydrin). Note: The secondary benzylamine is protected, so standard ninhydrin works for the N-terminus.
Protocol B: Synthesis of N-Boc-3-benzylamino-2-azetidinone (
-Lactam)[1]
Objective: Synthesize a chiral
-lactam core for antibiotic research.
Mechanism: Activation of the carboxyl group in the absence of external nucleophiles forces the -nitrogen to attack the activated ester.
Dilution (Critical): Dissolve Boc-L-Dap(Bzl)-OH in anhydrous DCM. High dilution (0.01 M or lower) favors intramolecular cyclization over intermolecular oligomerization.
Example: 294 mg (1 mmol) in 100 mL DCM.
Activation: Add EDC
HCl and HOBt at 0°C under Nitrogen.
Cyclization: Add TEA dropwise. Stir at 0°C for 30 mins, then allow to warm to RT overnight.
Monitoring: Monitor by IR spectroscopy. Look for the appearance of the characteristic
Use HOBt/Oxyma as additives. Avoid excess base (DIEA) during activation.
References
Palomo, C., et al. (1999). "From beta-lactams to alpha- and beta-amino acid derived peptides."[1][3] Amino Acids, 16(3-4), 321-343.[1][3] Link
BenchChem. (2025).[2] "The Strategic Incorporation of Fmoc-D-Dap(Boc)-OH in Advanced Peptide Synthesis: A Technical Guide." Link[1]
BroadPharm. (2025). "Boc-beta-Ala-OH Properties and Applications." Link
Sigma-Aldrich. (2025).[1] "Boc-Dap(Z)-OH Product Specification and Handling." Link
Gaudelli, N. M., et al. (2015).[4] "Beta-Lactam formation by a non-ribosomal peptide synthetase during antibiotic biosynthesis."[1][4] Nature, 520, 383–387. Link
Boc-beta-N-benzylamino-L-Ala in solution-phase peptide synthesis
This guide details the application of Boc- -N-benzylamino-L-Ala (chemically defined as -tert-butoxycarbonyl- -benzyl-L-2,3-diaminopropionic acid , or Boc-L-Dap(Bzl)-OH ) in solution-phase peptide synthesis. This building...
Author: BenchChem Technical Support Team. Date: February 2026
This guide details the application of Boc-
-N-benzylamino-L-Ala (chemically defined as -tert-butoxycarbonyl--benzyl-L-2,3-diaminopropionic acid , or Boc-L-Dap(Bzl)-OH ) in solution-phase peptide synthesis.
This building block is a "wolf in sheep's clothing": it presents as a standard amino acid but contains a highly nucleophilic secondary amine on the
-carbon. Without specific protocols, activation of the carboxyl group will trigger rapid intramolecular cyclization to form a -lactam ring, destroying the intended linear sequence.
Application Note: Boc-
-N-benzylamino-L-Ala in Solution-Phase Synthesis
-Amine (Boc-protected, inert), Carboxyl (Free, to be activated), -Amine (Benzyl-substituted, Nucleophilic )
Solubility
Soluble in DCM, DMF, EtOAc; sparingly soluble in water.
The Mechanistic Challenge: The "4-Membered Trap"
In standard peptide synthesis, you activate the carboxylic acid (using EDC, HATU, etc.) to react with an external amine. However, Boc-L-Dap(Bzl)-OH contains an internal secondary amine at the
-position.
Reaction Rate: Intramolecular reactions (ring formation) are entropically favored over intermolecular reactions (coupling).
Outcome: Activation of the carboxyl group without protecting the
-nitrogen results in the formation of a -lactam (azetidin-2-one) derivative, not the desired peptide bond.
Strategic Workflows
Strategy A: Linear Peptide Synthesis (Preventing Cyclization)
Objective: Incorporate the Dap(Bzl) residue into a peptide backbone without forming a lactam.
Requirement: The
-nitrogen must be rendered non-nucleophilic before carboxyl activation.
Protocol 1: Orthogonal Protection (Recommended)
Use a protecting group on the
-amine that is orthogonal to Boc (acid-labile) and Benzyl (hydrogenation-labile). The Fmoc or Cbz (Z) group is ideal.
Step 1:
-Protection
Dissolve Boc-L-Dap(Bzl)-OH (1.0 eq) in 1:1 Water/Dioxane or THF.
Add
(2.5 eq) to maintain pH ~8–9.
Add Fmoc-OSu (1.1 eq) or Z-OSu (1.1 eq) dropwise at 0°C.
Stir at RT for 4–6 hours.
Result:Boc-L-Dap(Bzl, Fmoc)-OH . The
-amine is now a carbamate and non-nucleophilic.
Step 2: Activation & Coupling
Dissolve the fully protected amino acid in DMF/DCM.
Note: Avoid HATU/DIEA if possible to minimize racemization risk, though Fmoc protection suppresses this.
Add the amine component (H-Peptide-OR).
Stir until completion (TLC/LCMS monitoring).
Step 3: Deprotection
N-Terminal Elongation: Treat with TFA/DCM (removes Boc).
Side Chain Deprotection:
If Fmoc used: Treat with 20% Piperidine/DMF (cleaves Fmoc, leaves Bzl).
If Z used: Hydrogenation (
, Pd/C) removes both Z and Bzl (if desired).
Strategy B: The "Proton Sponge" Method (High Risk/High Skill)
Objective: Direct coupling without extra protection steps.
Mechanism: Protonate the
-amine to ammonium (), rendering it non-nucleophilic.
Solvent System: Use a solvent that supports ion pairing, such as DCM or DMF.
Activation: Use DCC/HOBt .
Crucial: Do NOT use tertiary bases (DIEA, TEA, NMM) during the activation step. The base will deprotonate the
-amine and trigger lactamization.
Procedure:
Dissolve Boc-L-Dap(Bzl)-OH in DCM.
Add 1.0 eq of a strong acid (e.g., HCl in Dioxane) carefully to protonate the
-amine (forming the hydrochloride salt).
Add DCC (1.0 eq) and HOBt (1.0 eq). Stir for 20 min to form the active ester.
Add the amine component (which must be a free base).
Risk:[1][2] As the amine component is added, it may act as a base, deprotonating the side chain and causing side reactions. This method is generally discouraged for scale-up.
Detailed Experimental Protocol: Synthesis of Boc-Dap(Bzl)-Peptide
Scenario: Coupling Boc-L-Dap(Bzl)-OH to H-Phe-OMe (Solution Phase).
Note: If you cannot isolate the Fmoc-protected intermediate, you can perform a "Schotten-Baumann" type protection followed by extraction, then coupling.
Dissolve Boc-L-Dap(Bzl)-OH (300 mg) in THF (5 mL) and 10%
(5 mL).
Cool to 0°C. Add Fmoc-Cl (1.1 eq) dropwise. Stir vigorously for 2 hours.
Acidify with 1M HCl to pH 2–3. Extract with EtOAc (3x).
NMR: Look for the characteristic Benzyl protons (singlet/doublet ~4.0-4.5 ppm) and the Fmoc aromatic signals.
Mass Spec: Expected Mass = MW(Dap backbone) + Boc + Bzl + Fmoc + Phe-OMe.
Visualization: Decision Logic & Pathway
Caption: Workflow decision tree highlighting the necessity of orthogonal protection to prevent
-lactamization.
Troubleshooting & FAQ
Q: Can I use this molecule to make PNA (Peptide Nucleic Acid) monomers?
A: Yes, but PNA typically uses an N-(2-aminoethyl)glycine backbone. Boc-Dap(Bzl)-OH is a chiral analog (an
-amino acid with a -amino side chain). It creates a rigidified backbone compared to standard PNA.
Q: I observed a mass -18 Da from my expected product. What happened?
A: You likely formed the
-lactam (loss of during internal cyclization) instead of coupling to the amine. This confirms the -amine was not adequately protected.
Q: How do I remove the Benzyl group later?
A: The Benzyl group on the amine is stable to TFA (used for Boc removal) and Piperidine (used for Fmoc removal). It is removed by Catalytic Hydrogenation (
, Pd/C, MeOH/AcOH) or Birch Reduction (Na/liq. ).
References
Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews. Link
Podlech, J., & Seebach, D. (1995).
-Amino Acids from -Amino Acids using the Arndt-Eistert Reaction. Liebigs Annalen. (Context on -amino reactivity). Link
ChemicalBook. (2024). Product Entry: Boc-beta-N-benzylamino-L-Ala (CAS 124730-06-9).[4] Link
Boc-Dap(Fmoc)-OH Usage. (2010). Solid Phase Synthesis of Dap-containing Peptides. Journal of Peptide Science.
preventing racemization of Boc-beta-N-benzylamino-L-Ala during coupling
Technical Support Center: Optimization of Boc- -N-benzylamino-L-Ala Coupling Executive Summary & Molecule Profile The Molecule: Boc- -N-benzylamino-L-Ala (also known as Boc-L-Dap(Bzl)-OH ). The Challenge: This amino acid...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Optimization of Boc-
-N-benzylamino-L-Ala Coupling
Executive Summary & Molecule Profile
The Molecule: Boc-
-N-benzylamino-L-Ala (also known as Boc-L-Dap(Bzl)-OH ).
The Challenge: This amino acid derivative presents a "perfect storm" for stereochemical loss and side reactions. Unlike standard amino acids, it carries a secondary amine on the -carbon. While the benzyl group reduces nucleophilicity compared to a primary amine, it remains reactive.
Critical Risks:
Racemization via
-Elimination: The electron-withdrawing nature of the -amino group acidifies the -proton, facilitating base-catalyzed elimination to form Dehydroalanine (Dha). This destroys chirality completely.
-Lactamization (Cyclization): Upon activation of the carboxylic acid, the side-chain amine (if unprotonated) can attack the active ester intramolecularly to form a 4-membered -lactam ring (Azetidinone), terminating the coupling.
The Mechanism: Why It Fails
Understanding the failure modes is the first step to prevention. The diagram below illustrates the competition between the desired coupling and the two dominant failure pathways.
Figure 1: Mechanistic divergence showing how excess base triggers both racemization (via elimination) and cyclization (beta-lactam formation).
Troubleshooting Guide
Use this matrix to diagnose issues based on your analytical data (LCMS/HPLC).
Symptom
Probable Cause
The "Why"
Corrective Action
Loss of Chirality (DL-isomer)
Base-Catalyzed Enolization
Strong bases (DIEA, DBU) abstract the acidic -proton.
Switch to Base-Free coupling (DIC/Oxyma). If base is mandatory (e.g., for salt wash), use Collidine (TMP).
Low Yield + Mass [M-18]
-Lactam Formation
The side chain amine attacked the activated ester, releasing water/leaving group.
Ensure side chain is protonated during activation. Avoid pre-activation. Use high concentration of reagents.[1]
Peak Broadening / Multiple Peaks
-Elimination (Dha)
Formation of Dehydroalanine followed by non-stereoselective Michael addition.
Lower Temperature (0°C) during activation. Avoid prolonged coupling times.
No Reaction
Zwitterion Insolubility
The amino acid is a zwitterion and insoluble in DCM/DMF without base.
Solubilize with HFIP (Hexafluoroisopropanol) or use a Chaotropic salt (LiCl) instead of organic base.
Optimized Protocol: The "Gold Standard"
This protocol is designed to minimize racemization by eliminating tertiary bases during the activation step. We utilize DIC (Diisopropylcarbodiimide) and Oxyma Pure , which creates a slightly acidic to neutral environment (
), keeping the side-chain amine protonated () and non-nucleophilic.
Reagents Required:
Coupling Reagent: DIC (0.5 M in DMF)
Additive: Oxyma Pure (0.5 M in DMF)
Solvent: DMF or NMP (Anhydrous)
Base:NONE (Strictly forbidden during activation)
Step-by-Step Procedure:
Preparation:
Dissolve Boc-Dap(Bzl)-OH (1.0 eq) and Oxyma Pure (1.0 eq) in minimal DMF.
Note: If the amino acid is a salt (e.g., HCl salt), you may need a stoichiometric amount of weak base (Collidine, 1.0 eq) just to free the carboxylate, but do not excess . Ideally, use the free acid form.
Activation (The Critical Step):
Cool the solution to 0°C (Ice bath).
Add DIC (1.0 eq) dropwise.
Do not pre-activate for more than 2 minutes. Long pre-activation allows the side chain to compete for the active ester.
Coupling:
Immediately add the activated mixture to the resin-bound amine (or amine component).
Allow to react at 0°C for 30 minutes , then warm to Room Temperature for 1-2 hours.
Monitoring: Use the Chloranil Test (for secondary amines) or Kaiser Test (for primary amines) to check completion.
Washing:
Wash resin thoroughly with DMF (3x) and DCM (3x) to remove urea byproducts.
Why This Works (Scientific Rationale):
Oxyma Pure: Superior to HOBt in suppressing racemization and is non-explosive [1]. It forms an active ester that is reactive enough to couple quickly but stable enough to resist oxazolone formation.
Base-Free: By avoiding DIEA, we prevent the abstraction of the
-proton (preventing racemization) and keep the -amino group protonated (preventing lactamization) [2].
Frequently Asked Questions (FAQs)
Q1: Can I use HATU/DIEA if I am careful?A:Not recommended. HATU requires a basic environment (pH > 8) to function effectively. At this pH, the
-proton of Dap derivatives is highly labile, leading to rapid -elimination (Dha formation). If you must use phosphonium/uronium reagents, substitute DIEA with 2,4,6-Trimethylpyridine (Collidine) , which is a weaker base and less likely to cause elimination [3].
Q2: I see a byproduct with Mass [M-18]. Is this racemization?A: No, this is likely
-lactam formation . The loss of 18 Da corresponds to the loss of water (or the leaving group) during the intramolecular cyclization of the side chain amine onto the carboxylate. This is a chemical change, not just stereochemical.
Q3: Is the "Benzyl" group on the side chain stable to TFA?A: Yes. The N-Benzyl group is generally stable to standard TFA cleavage conditions (used for Boc removal). It requires HF (Hydrofluoric Acid) or catalytic hydrogenation (Pd/C, H2) for removal. Ensure your synthesis strategy accounts for this.
Q4: Why is my coupling yield low even with DIC/Oxyma?A: Steric hindrance might be the issue if the resin loading is high. Try double coupling (repeat the protocol) or use a "Magic Mixture" solvent system (DCM/DMF/NMP 1:1:1) to improve swelling.[2]
References
Subirós-Funosas, R., et al. (2009). "Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion." Chemistry – A European Journal, 15(37), 9394–9403.
Albericio, F., et al. (2018). "Peptide Synthesis: Chemical Methods." Reference Module in Chemistry, Molecular Sciences and Chemical Engineering.
Carpino, L. A., et al. (2002). "The Diisopropylcarbodiimide/1-Hydroxy-7-azabenzotriazole System: Segment Coupling and Stepwise Practice." The Journal of Organic Chemistry, 67(19), 6865–6868.
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Immediate Action
The Problem: Users reporting low coupling efficiency with Boc-
-N-benzylamino-L-Ala (chemically Boc-L-Dap(Bn)-OH ) are likely encountering intramolecular -lactamization , not simple steric hindrance.
The "Trap": Standard high-efficiency protocols involving bases (e.g., HATU/DIPEA) deprotonate the side-chain secondary amine (
). This amine is spatially primed to attack the activated carboxyl group, forming a 4-membered lactam ring (N-benzyl-3-amino-2-Boc-aminopropiolactam) faster than the intermolecular coupling to the resin can occur.
Immediate Directive:
STOP using HATU, HBTU, or any uronium/aminium salts with tertiary amines (DIPEA, NMM).
SWITCH to a Base-Free Carbodiimide protocol (DIC/Oxyma Pure) to keep the side-chain amine protonated and non-nucleophilic.
Diagnostic Logic (Interactive Flowchart)
Use this logic tree to confirm if lactamization is your root cause.
Mechanistic Insight: The "Suicide" Cyclization
To solve the efficiency problem, one must understand that Boc-Dap(Bn)-OH is a "Trojan Horse" amino acid. It carries its own nucleophile (the side chain).
The Mechanism
When you activate the carboxyl group (forming an Active Ester, -CO-OBt/OAt), the side chain secondary amine (
) competes with the resin-bound amine.
Base (DIPEA) Addition: Removes the proton from the side chain ammonium (
).
Cyclization: The free amine attacks the activated carbonyl.
Result: Formation of a stable 4-membered
-lactam. The active species is consumed internally; the resin remains uncoupled.
Why Benzyl doesn't help: While bulky, the Benzyl group is an electron-donating alkyl group. It makes the secondary amine more nucleophilic than a primary amine, exacerbating the risk compared to unprotected Dap.
Validated Protocols
Protocol A: Base-Free DIC/Oxyma (Recommended)
This protocol relies on maintaining the side chain in a protonated state (
), rendering it non-nucleophilic.
Reagents:
AA: Boc-Dap(Bn)-OH (3.0 eq)
Activator: DIC (Diisopropylcarbodiimide) (3.0 eq)
Additive: Oxyma Pure (Ethyl cyanohydroxyiminoacetate) (3.0 eq)
Solvent: DMF or DMF/DCM (1:1)
Step-by-Step:
Dissolution: Dissolve Boc-Dap(Bn)-OH and Oxyma Pure in the minimum amount of solvent.
Note: Do NOT add DIPEA.
Activation: Add DIC to the mixture.
Pre-activation: Allow to react for 2–3 minutes only.
Reason: Long pre-activation increases the risk of side reactions even without base.
Coupling: Add the mixture immediately to the resin.
Duration: Agitate for 60–90 minutes at Room Temperature.
Monitoring: Perform a Kaiser test or Chloranil test (for secondary amines). If slightly positive, perform a second coupling.
Protocol B: Copper(II) Suppression (Advanced)
If Protocol A fails due to solubility or slow kinetics, Cu(II) salts can complex the side chain amine, preventing cyclization.
Q1: Why can't I just use a shorter activation time with HATU?A: The deprotonation by DIPEA is instantaneous. Once the amine is free and the ester is activated (which HATU does in seconds), the intramolecular reaction (entropy favored) will always outcompete the intermolecular reaction with the resin. You cannot "outrun" the cyclization with HATU.
Q2: The Boc-Dap(Bn)-OH is not dissolving without base. What do I do?A: This is common for zwitterionic amino acids.
Solution: Use a solvent mixture of DCM/DMF (1:1) or even pure NMP .
Alternative: If you must use base to dissolve it, add 0.8 eq of DIPEA (keep it substoichiometric relative to the AA) to solubilize, then immediately add 1.2 eq of HCl in Dioxane or similar acid to re-protonate before adding DIC. However, the DIC/Oxyma/NMP system usually dissolves these derivatives effectively.
Q3: Can I use microwave heating?A:Proceed with Caution. Heat accelerates both coupling and lactamization. If using the Base-Free (DIC/Oxyma) method, mild heating (40°C) is acceptable. Do not exceed 50°C, as the thermal energy may overcome the activation barrier for cyclization even in the protonated state.
Q4: I see a +18 mass shift in my final peptide. What is this?A: This is likely the hydrolysis of the lactam . If the lactam formed and was trapped in the resin matrix (non-covalently) or if the lactam opened up during cleavage, you might see species related to the starting material. However, the most common observation is simply a deletion sequence (missing Dap residue) because the lactam stayed in the supernatant.
References
Albericio, F., & Barta, N. S. (1993). Beta-Lactam formation during the coupling of N-beta-protected-L-2,3-diaminopropionic acid derivatives. International Journal of Peptide and Protein Research.
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. (Discusses Oxyma/DIC superiority for side-reaction suppression).
Vasilev, V., et al. (2019). Optimization of the synthesis of Dap-containing peptides. Journal of Peptide Science. (Confirming base-free protocols for Dap).
Bachem Technical Notes. Coupling of Dap and Dab derivatives.
Technical Support Center: Optimization of Boc-β-(N-benzylamino)-L-Ala Activation
This technical support guide addresses the optimization of Boc-β-(N-benzylamino)-L-Ala (chemically identified as a derivative of L-2,3-diaminopropionic acid or L-Dap ). The structure of this molecule—possessing a Boc-pro...
Author: BenchChem Technical Support Team. Date: February 2026
This technical support guide addresses the optimization of Boc-β-(N-benzylamino)-L-Ala (chemically identified as a derivative of L-2,3-diaminopropionic acid or L-Dap ).
The structure of this molecule—possessing a Boc-protected
-amine , a free carboxylic acid , and a secondary benzylamine on the -carbon —presents a specific, high-risk challenge: Intramolecular -Lactamization .
Before attempting activation, you must understand the competing kinetics. This molecule is a "loaded spring."
The Mechanism: When you activate the carboxylic acid (using HATU, DIC, etc.), you create an electrophilic center (
).
The Saboteur: The
-amino group (–NHBn), although sterically hindered by the benzyl group, is a secondary amine and highly nucleophilic. It is positioned perfectly (1,3-relationship) to attack the activated carbonyl.
The Result: Rapid intramolecular cyclization to form a
-lactam (4-membered ring) . This consumes your starting material and caps the reaction, preventing coupling to your resin or amine component.
Critical Rule: You cannot activate this molecule under basic conditions (e.g., HATU/DIEA) unless the side-chain amine is fully protected (e.g., Z, Fmoc) or strictly protonated.
Activation Protocols
Method A: The Protonation Strategy (Recommended for Unprotected Side Chains)
Use this if your side chain is –NHBn (secondary amine) and not further protected.
Principle: Keep the side-chain amine protonated (
) to kill its nucleophilicity while activating the carboxylic acid.
Reagents: Use DIC (Diisopropylcarbodiimide) and Oxyma Pure .
Why: Carbodiimide couplings can proceed in acidic/neutral environments.[1] Avoid HATU/HBTU, which require basic conditions (pH > 8) that deprotonate the side chain.
Stoichiometry:
AA : DIC : Oxyma = 1.0 : 1.0 : 1.0
Do NOT add base (DIEA/NMM/Collidine).
Procedure:
Dissolve Boc-β-(N-benzylamino)-L-Ala in DMF/DCM (1:1).
Add Oxyma Pure. Stir for 1 min.
Add DIC.
Immediate Action: Add this mixture to your resin/amine component immediately. Do not "pre-activate" for more than 1-2 minutes, or lactam formation will overtake the intermolecular coupling.
Method B: The Protection Strategy (Highest Fidelity)
Use this if you observe low yields or persistent side products with Method A.
Principle: Mask the nucleophile chemically.
Step 1: Protect the side chain with Fmoc-Cl or Z-Cl (Benzyloxycarbonyl chloride) before activation.
Result: Boc-L-Dap(Z, Bzl)-OH.
Benefit: The nitrogen is now a carbamate (non-nucleophilic).
Step 2: Activate using standard high-power reagents (HATU/HOAt/Collidine ).
Note: The N-benzyl group adds steric bulk. HATU is preferred here to overcome the steric barrier of the benzyl group during the intermolecular coupling.
Troubleshooting Guide (FAQ)
Q1: I see a mass peak corresponding to [M-18] or [M-H2O]. Is this my product?
Diagnosis: No. This is likely the
-lactam byproduct.
Cause: You likely used a base (DIEA) during activation, or pre-activated for too long.
Fix: Switch to Method A (Base-free DIC/Oxyma). Reduce temperature to 0°C during the addition of the coupling agent.[2]
Q2: Coupling is extremely slow. Can I heat the reaction?
Diagnosis: Steric hindrance from the N-benzyl group is significant.
Risk: Heating accelerates lactamization faster than it accelerates intermolecular coupling.
Fix: Do not heat above 35°C. Instead, use Microwave irradiation at moderate temperature (40°C) only if using Method B (fully protected side chain). If using Method A, double-couple at room temperature for longer durations (2 x 2 hours).
Q3: Is racemization a concern?
Diagnosis: Yes, but secondary to cyclization.
Mechanism: N-benzyl groups can promote racemization, but since this is on the
-carbon, the -center is relatively stable unless-elimination occurs (forming dehydroalanine).
Fix: Use Oxyma Pure (superior epimerization suppression compared to HOBt). Avoid strong bases like DBU or high concentrations of DIEA.
Q4: My product is soluble in the organic wash steps. Where did it go?
Diagnosis: The N-benzyl group and Boc group make the molecule very lipophilic.
Fix: If performing solution-phase synthesis, avoid aggressive organic washes. The zwitterionic form (if side chain is free) might be lost in aqueous acidic washes. Use citric acid (5%) for washes, not strong HCl.
Decision Logic & Pathway Visualization
The following diagram illustrates the kinetic competition between the desired coupling and the fatal lactamization pathway.
Caption: Decision tree for activating Boc-β-(N-benzylamino)-L-Ala, highlighting the critical risk of
-lactam formation if the side chain is deprotonated.
Comparative Reagent Table
Reagent System
Suitability
Risk Level
Notes
HATU / DIEA
🔴 Avoid
High
Strong base deprotonates -amine Rapid Lactamization.
HBTU / DIEA
🔴 Avoid
High
Same mechanism as HATU; lower reactivity doesn't help.
DIC / HOBt
🟡 Caution
Medium
Safer pH, but slower kinetics may allow lactam formation over time.
Slow activation, but generally safe from racemization. Good for solution phase.
References
Albericio, F., & Boman, H. G. (1999). Coupling Reagents and Solvents. In Solid-Phase Peptide Synthesis. This seminal work details the mechanisms of carbodiimide vs. onium salt activation and the role of base in side reactions.
Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive. Journal of the American Chemical Society, 115(10), 4397–4398. Link (Establishes HOAt/HATU potency but highlights base dependency).
Subirós-Funosas, R., et al. (2009). Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion. Chemistry – A European Journal, 15(37), 9394–9403. Link (Validates Oxyma as the superior, safer additive for DIC couplings).
Vederas, J. C., et al. (1985). Synthesis of
-lactams from L- -diamino acids. Journal of the American Chemical Society.[3] Describes the facile cyclization of activated Dap derivatives.
Technical Support Center: Purification of Pe-beta-N-benzylamino-L-Ala Containing Peptides
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the purification of syntheti...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the purification of synthetic peptides containing the modified amino acid, Boc-beta-N-benzylamino-L-Ala. The unique structural characteristics of this residue, specifically the bulky tert-butyloxycarbonyl (Boc) and benzyl protecting groups, introduce distinct challenges to standard purification protocols. This resource is designed to provide both foundational knowledge and advanced strategies to overcome these hurdles, ensuring the successful isolation of your target peptide.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification of peptides containing Boc-beta-N-benzylamino-L-Ala. Each problem is followed by a discussion of potential causes and a step-by-step protocol for resolution.
Problem 1: Poor Peak Shape and Resolution in RP-HPLC
Symptom: Your reversed-phase high-performance liquid chromatography (RP-HPLC) chromatogram shows broad, tailing, or split peaks for your target peptide, making it difficult to resolve from impurities.
Potential Causes:
Hydrophobic Aggregation: The presence of the Boc and benzyl groups significantly increases the hydrophobicity of the peptide, leading to aggregation on the column.[1][2]
Secondary Interactions: The benzyl group can engage in π-π stacking interactions with the stationary phase or other peptide molecules.
Ion-Pairing Issues: Inadequate or inappropriate ion-pairing reagent can lead to poor peak shape for charged peptides.[3]
Conformational Isomers: The peptide may exist in multiple conformations that are slowly interconverting on the chromatographic timescale.
Troubleshooting Protocol:
Optimize the Mobile Phase:
Increase Organic Modifier Strength: For highly hydrophobic peptides, consider using a stronger organic solvent than acetonitrile. A mixture of acetonitrile and isopropanol (up to 10%) can improve solubility and disrupt aggregation.[1]
Modify the Ion-Pairing Reagent: While trifluoroacetic acid (TFA) is standard, for particularly problematic separations, consider an alternative like formic acid, especially if the peptide is intended for mass spectrometry.
Adjust the Gradient: A shallower gradient around the elution point of your peptide can significantly improve resolution.[4] Start with a broad scouting gradient to determine the approximate elution time, then run a more focused gradient in that region.[3]
Adjust Chromatographic Conditions:
Elevate Column Temperature: Increasing the column temperature (e.g., to 40-60°C) can reduce viscosity, improve mass transfer, and disrupt secondary structures and aggregation, often leading to sharper peaks.[5]
Reduce Flow Rate: A lower flow rate can increase the interaction time with the stationary phase and improve resolution, although it will lengthen the run time.
Evaluate the Stationary Phase:
Change Column Chemistry: If a standard C18 column is not providing adequate separation, consider a different stationary phase. A C8 or C4 column is less hydrophobic and may be more suitable for very hydrophobic peptides.[1][5] A phenyl-hexyl column could also be beneficial due to its different selectivity.
Check Pore Size: For larger peptides, ensure you are using a wide-pore (300 Å) stationary phase to allow for better diffusion into the pores.[5]
Problem 2: Low Recovery of the Target Peptide
Symptom: The amount of purified peptide obtained is significantly lower than expected based on the crude sample analysis.
Potential Causes:
Irreversible Adsorption: The highly hydrophobic nature of the peptide can lead to strong, sometimes irreversible, binding to the C18 stationary phase.
Precipitation on the Column: The peptide may precipitate at the head of the column if the loading solvent is not strong enough to maintain its solubility.
Poor Solubility of Crude Material: The crude peptide may not be fully dissolved before injection, leading to an inaccurate assessment of the starting material.
Troubleshooting Protocol:
Improve Peptide Solubility:
Pre-dissolve in Strong Solvent: Before diluting with the initial mobile phase, dissolve the crude peptide in a small amount of a strong organic solvent like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF). Be mindful that these solvents can be difficult to remove later.
Use Chaotropic Agents: In some cases, adding a low concentration of a chaotropic agent like guanidine hydrochloride to the sample solvent can help disrupt aggregation and improve solubility. This is generally not compatible with preparative chromatography but can be useful for analytical troubleshooting.
Optimize Loading and Elution:
Sample Loading Conditions: Ensure the solvent used to dissolve the peptide for injection is compatible with the initial mobile phase to prevent precipitation.
Column Flushing: After the gradient is complete, include a high-organic wash step (e.g., 95% acetonitrile) to elute any strongly bound material.
Consider Alternative Purification Strategies:
Orthogonal Purification: If RP-HPLC alone is insufficient, consider a multi-step purification strategy.[6][7][8] For instance, an initial ion-exchange chromatography (IEX) step can separate peptides based on charge, followed by an RP-HPLC polishing step.[8] This is particularly effective for removing impurities with similar hydrophobicity but different charge states.
Frequently Asked Questions (FAQs)
Q1: What is the best initial approach for purifying a peptide containing Boc-beta-N-benzylamino-L-Ala?
A1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the standard and most effective initial method.[2][4][9] Due to the hydrophobicity imparted by the Boc and benzyl groups, a C18 stationary phase is a good starting point.[9] A typical mobile phase system would be a gradient of water with 0.1% TFA (Solvent A) and acetonitrile with 0.1% TFA (Solvent B).[3]
Q2: How do the Boc and benzyl protecting groups affect the purification strategy?
A2: These bulky, hydrophobic groups significantly increase the peptide's retention time on a reversed-phase column compared to its unprotected counterpart.[2] This means you will likely need a higher concentration of organic solvent to elute the peptide. The increased hydrophobicity also makes the peptide more prone to aggregation and can lead to solubility issues.[10]
Q3: Are there any specific considerations for the cleavage of the peptide from the resin prior to purification?
A3: Yes, the cleavage cocktail and workup are critical. Using a strong acid like anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA) is common for Boc-SPPS.[11][12] It is crucial to use scavengers, such as anisole, to prevent re-attachment of the protecting groups to sensitive residues like tryptophan or methionine.[11][12] After cleavage, precipitating the crude peptide in cold diethyl ether helps to remove many of the scavengers and small molecule by-products.[11]
Q4: Can I use Flash Chromatography for initial purification?
A4: Yes, reversed-phase flash chromatography can be a valuable initial clean-up step, especially for larger-scale purifications.[6] It can effectively remove many of the more polar and more hydrophobic impurities, enriching the target peptide before a final, high-resolution preparative HPLC step.
Q5: What is orthogonal purification, and when should I consider it?
A5: Orthogonal purification involves using two or more chromatography methods that separate based on different molecular properties.[6][7][8] For example, you could use ion-exchange chromatography (separates by charge) followed by RP-HPLC (separates by hydrophobicity).[8] This is a powerful strategy for achieving very high purity, especially for therapeutic peptides or when RP-HPLC alone cannot resolve all impurities.[6][8]
Data and Protocols
Table 1: Recommended RP-HPLC Columns for Peptides with Varying Hydrophobicity
Peptide Characteristic
Recommended Stationary Phase
Rationale
Small to medium-sized, moderately hydrophobic
C18
Good retention and resolving power for a wide range of peptides.[1]
Very hydrophobic or large peptides
C8 or C4
Reduced hydrophobicity prevents irreversible binding and improves recovery.[1][5]
Peptides with aromatic residues
Phenyl-Hexyl
Offers alternative selectivity through π-π interactions.
Experimental Protocol: General RP-HPLC Purification
Sample Preparation:
Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% acetonitrile in water). If solubility is an issue, a small amount of DMSO or DMF can be used.
Filter the sample through a 0.45 µm filter before injection.
Chromatographic Conditions:
Column: C18, 5 µm particle size, 100 Å or 300 Å pore size (depending on peptide size).
Mobile Phase A: 0.1% TFA in water.
Mobile Phase B: 0.1% TFA in acetonitrile.
Gradient: Start with a linear gradient of 5-95% B over 30-60 minutes to scout for the elution profile. Then, optimize with a shallower gradient around the target peak.
Flow Rate: 1 mL/min for analytical, scalable for preparative.
Detection: 210-220 nm, the absorbance wavelength of the peptide bond.[4][9]
Fraction Collection and Analysis:
Collect fractions across the peak of interest.
Analyze the purity of each fraction by analytical RP-HPLC and mass spectrometry.
Pool the fractions that meet the desired purity level.
Post-Purification:
Lyophilize the pooled fractions to obtain the purified peptide as a powder.
Visualizations
Workflow for Troubleshooting Poor RP-HPLC Resolution
Caption: Troubleshooting flowchart for poor RP-HPLC peak resolution.
Decision Tree for Purification Strategy
Caption: Decision tree for selecting a suitable purification strategy.
References
Interchim. (n.d.). Peptides purification development in Reverse Phase. Interchim – Blog. Retrieved February 13, 2026, from [Link]
Gyros Protein Technologies. (n.d.). Better Purities With Orthogonal Peptide Purification Using PEC. Gyros Protein Technologies. Retrieved February 13, 2026, from [Link]
Orthogonal Peptides. (n.d.). Orthogonal Peptides | Advanced Peptide Drug Development. Orthogonal Peptides. Retrieved February 13, 2026, from [Link]
Xtalks. (2022, May 19). A More Effective Purification of Therapeutic Peptides Using Orthogonal Techniques. Xtalks. Retrieved February 13, 2026, from [Link]
LCGC International. (2018, November 27). Reversed-Phase Liquid Chromatography for the Separation and Purification of Peptides and Proteins. LCGC International. Retrieved February 13, 2026, from [Link]
ACS Publications. (n.d.). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. The Journal of Organic Chemistry. Retrieved February 13, 2026, from [Link]
LCGC International. (2022, December 1). Method Development for Reversed-Phase Separations of Peptides: A Rational Screening Strategy for Column and Mobile Phase Combinations with Complementary Selectivity. LCGC International. Retrieved February 13, 2026, from [Link]
Pharmaceutical Technology. (2016, August 2). Purification of Peptides Using Surrogate Stationary Phases on Reversed-Phase Columns. Pharmaceutical Technology. Retrieved February 13, 2026, from [Link]
RSC Publishing. (2022, January 7). Sustainability in peptide chemistry: current synthesis and purification technologies and future challenges. RSC Publishing. Retrieved February 13, 2026, from [Link]
YouTube. (2026, January 15). Enhance Peptide Manufacturing Using Backbone N Protecting Groups. YouTube. Retrieved February 13, 2026, from [Link]
Springer. (n.d.). HPLC of Peptides and Proteins. In: Methods in Molecular Biology, vol 251. Humana Press. Retrieved February 13, 2026, from [Link]
Waters Corporation. (n.d.). Peptide Isolation & Purification Techniques. Waters Corporation. Retrieved February 13, 2026, from [Link]
Biomatik. (2022, November 28). What are the Sustainability Challenges in Peptide Synthesis and Purification?. Biomatik. Retrieved February 13, 2026, from [Link]
RSC Publishing. (2023, April 3). The challenge of peptide nucleic acid synthesis. Chemical Society Reviews. Retrieved February 13, 2026, from [Link]
Agilent. (n.d.). Analysis and Purification of Synthetic Peptides by Liquid Chromatography. Agilent. Retrieved February 13, 2026, from [Link]
-Benzyl-Dap Derivatives
Audience: Senior Peptide Chemists & Process Engineers
Executive Summary
You are likely accessing this guide because you are incorporating Boc-
-N-benzylamino-L-Ala (chemically defined as Boc-L-2,3-diaminopropionic acid(-benzyl)-OH or Boc-Dap(Bzl)-OH ) into a peptide sequence.
While this residue is critical for synthesizing HCV protease inhibitors, PNA mimics, and foldamers, it introduces two distinct challenges:
Hydrophobic Aggregation: The benzyl side chain promotes strong
- stacking and hydrophobic collapse, leading to "difficult sequences" where the growing chain precipitates on the resin.
Steric Hindrance: While less bulky than trityl-protected residues, the benzyl group can impede coupling efficiency, particularly in longer sequences.
This guide provides an autonomous troubleshooting workflow to manage these issues, moving beyond standard SPPS protocols to specialized "aggregation-breaking" methodologies.
Module 1: The Aggregation Management Protocol
The Problem: The introduction of the benzyl group on the
-carbon increases the hydrophobicity of the peptide. If multiple hydrophobic residues (Val, Ile, Phe, Dap(Bzl)) follow sequentially, the peptide chains on the resin will self-assemble into -sheets, expelling solvent and preventing further reagents from penetrating the resin matrix.
The Solution: You must disrupt these intermolecular hydrogen bonds and hydrophobic interactions using a "Chaotropic Solvation System."
Optimized Solvent Systems (The "Magic Mixtures")
Do not rely solely on DMF. Use the following solvent hierarchies based on aggregation severity:
Aggregation Level
Solvent System
Mechanism of Action
Level 1 (Mild)
DMF + 10% DCM
DCM swells polystyrene resins better than DMF, exposing buried sites.
Lithium salts act as chaotropes, disrupting intermolecular H-bonds directly.
Protocol: The "Hot-Wash" Technique
If you observe resin clumping or shrinking during the addition of Boc-
-N-benzylamino-L-Ala:
Drain the reaction vessel completely.
Wash with DCM (3x) to expand the resin.
Wash with hot DMF (50°C) for 2 minutes. Note: Do not exceed 60°C to prevent racemization of sensitive residues (Cys, His).
Perform Coupling immediately while the resin is swollen.
Module 2: Coupling Strategy & Steric Management
The Problem: Standard carbodiimide coupling (DIC/Oxyma) may be too slow for this residue in aggregated regions.
The Solution: Switch to high-efficiency uronium/phosphonium reagents with in-situ neutralization.
Recommended Coupling Workflow
Reagent: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or PyBOP.
Base: DIEA (Diisopropylethylamine) or TMP (2,4,6-Trimethylpyridine) for base-sensitive sequences.
Step-by-Step Protocol:
Pre-Activation: Dissolve 4.0 eq. of Boc-
-N-benzylamino-L-Ala and 3.9 eq. of HATU in the minimum volume of NMP.
Base Addition: Add 8.0 eq. of DIEA. Wait exactly 30 seconds for activation (color change to yellow/orange).
Addition: Add the activated mixture to the resin.
Microwave Assist (Optional):
Power: 25 Watts
Temp: 50°C (Max)
Time: 10 minutes.
Rationale: Microwave energy provides the kinetic boost to overcome the steric barrier of the benzyl group.
Module 3: Visual Troubleshooting Logic
Use the following logic flow to diagnose synthesis failures associated with this residue.
Caption: Decision matrix for diagnosing coupling failures. Aggregation requires solvent/loading intervention, while steric issues require kinetic (thermal) intervention.
FAQs: Technical Support
Q1: Can I use standard Kaiser tests to monitor the coupling of this residue?A: Yes, but with a caveat. The Kaiser test monitors primary amines. Since you are coupling onto a primary amine (unless the previous residue was Proline or N-methylated), it works. However, if you are checking the deprotection of the Boc group after coupling this residue, be aware that the bulky benzyl side chain can sometimes sterically hinder the reaction with ninhydrin, giving a "false negative" (lighter blue). A Chloranil test or micro-cleavage followed by HPLC is more reliable for difficult sequences.
Q2: Why is my peptide precipitating even with NMP?A: You are likely facing "beta-sheet stacking." The benzyl group on the Dap side chain is planar and hydrophobic. If you have adjacent hydrophobic residues (e.g., Dap(Bzl)-Phe-Leu), they stack like plates.
Fix: Insert a "Pseudoproline" dipeptide (e.g., Fmoc-Ala-Thr(PsiMe,Mepro)-OH) before or after the Dap(Bzl) residue in the sequence design to mechanically disrupt the secondary structure [1].
Q3: Is the N-benzyl group stable to HF cleavage?A: The prompt specifies "Boc-beta-N-benzylamino-L-Ala." In Boc chemistry, the final cleavage is typically done with HF (Hydrogen Fluoride). The
-benzyl group is generally stable to standard HF conditions (C, 1 hr) if it is an alkyl-benzyl amine. However, if you require the removal of the benzyl group, this building block is inappropriate; you would need a Cbz (Z) protected side chain which is removed by HF, or you must use catalytic hydrogenation () post-cleavage [2]. Assume the Benzyl group is intended to remain in the final peptide unless specified otherwise.
References
Mutter, M., et al. (2004). "Pseudo-prolines as a solubilizing, structure-disrupting protection technique in peptide synthesis." Journal of the American Chemical Society.
Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[1][2][3][4] Chemical Reviews. (Comprehensive guide on Benzyl stability in Boc/Fmoc chemistry).
Albericio, F. (2000). "Solid-Phase Synthesis of Difficult Peptide Sequences." Methods in Enzymology.
Kent, S.B.H. (1988). "Chemical Synthesis of Peptides and Proteins." Annual Review of Biochemistry. (Foundational text on aggregation mechanisms).
analytical challenges with Boc-beta-N-benzylamino-L-Ala containing peptides
This Technical Support Center guide addresses the specific analytical and synthetic challenges associated with peptides containing Boc- -N-benzylamino-L-Ala . Note on Nomenclature: This building block is structurally a d...
Author: BenchChem Technical Support Team. Date: February 2026
This Technical Support Center guide addresses the specific analytical and synthetic challenges associated with peptides containing Boc-
-N-benzylamino-L-Ala .
Note on Nomenclature: This building block is structurally a derivative of L-2,3-diaminopropionic acid (L-Dap) , where the
-nitrogen carries a benzyl group. Depending on your specific synthesis strategy, the Boc group protects the -amine (for solution/Boc-SPPS) or the -amine. This guide assumes the standard challenge: handling the steric and electronic effects of the N-benzyl secondary amine and the bulky side chain.
Technical Support Center: Boc-
-N-benzylamino-L-Ala Peptides
Module A: Chromatography Anomalies (The "Ghost Peak" Phenomenon)
User Complaint: "My purified peptide shows two distinct peaks on HPLC/UPLC with identical mass. Is my peptide impure or racemized?"
Technical Diagnosis:
This is likely not an impurity. Peptides containing
-alkylated residues (like -benzyl) exhibit slow cis/trans isomerization of the amide bond on the chromatographic time scale. The bulky benzyl group creates a tertiary amide bond that has a high rotational energy barrier, leading to the separation of rotamers (conformational isomers).
Causality:
Unlike standard secondary amides (which prefer trans),
-benzyl amides have significant populations of both cis and trans conformers. If the interconversion rate is slower than the HPLC separation time, you see two peaks. If it is comparable, you see a broad, "bridge-connected" peak.
Validation Protocol (The Temperature Test):
To confirm rotamers vs. impurities, perform a Dynamic Variable-Temperature HPLC experiment :
Run 1: Inject sample at 25°C . (Observe split peaks).
Run 2: Increase column temperature to 60°C (ensure column stability).
Result Interpretation:
Coalescence: If the two peaks merge into a single, sharper peak, they are rotamers . (Higher thermal energy speeds up rotation, averaging the signal).
Separation: If the peaks remain distinct or separate further, they are chemical impurities (e.g., diastereomers/racemates).
Visual Troubleshooting Workflow:
Caption: Logic flow for distinguishing conformational isomers (rotamers) from chemical impurities in N-benzyl peptides.
Module B: Mass Spectrometry Interpretation
User Complaint: "I see a strong peak at m/z 91 and unexpected fragmentation patterns in MS/MS."
Technical Insight:
-benzyl peptides undergo unique fragmentation pathways. The benzyl group is a "fragile" point in Collision-Induced Dissociation (CID).
Tropylium Ion Formation: The most characteristic signature is the tropylium ion (
) at m/z 91.05 . This is often the base peak in the MS/MS spectrum, dominating over the and ions.
Benzyl Radical Loss: You may observe a neutral loss of 91 Da or the benzyl radical, complicating sequence coverage.
Charge Sequestration: The secondary amine (if free) or the tertiary amide (if acylated) can sequester protons, altering the fragmentation efficiency of the peptide backbone.
Diagnostic Table: Common MS Signals
Signal (m/z)
Species
Interpretation
[M+H]⁺
Parent Ion
Expected mass of the full peptide.
91.05
Tropylium Ion
Confirming Marker: Indicates presence of Benzyl group.
[M+H - 91]⁺
Neutral Loss
Loss of benzyl group (check if this matches a "deletion" mass).
[M+H - 106]⁺
Side Chain Loss
Loss of the full N-benzyl-aminomethyl moiety (specific to Dap derivatives).
Part 2: Synthetic Challenges & Protocols
Module C: Overcoming Steric Hindrance in Coupling
The Challenge:
Coupling to the
-benzyl amine (if constructing the backbone via the -nitrogen) or coupling adjacent to it is notoriously difficult. The benzyl group acts as a massive steric shield, preventing the activated amino acid from attacking the amine.
Recommended Protocol: The "Power Coupling" Cycle
Do not use standard DIC/HOBt. You must use high-efficiency uronium/phosphonium reagents.
Reagents: Use HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or PyAOP .
Base: HOAt (1-Hydroxy-7-azabenzotriazole) as an additive is crucial to reduce racemization and speed up activation.
Solvent: Use NMP (N-methylpyrrolidone) instead of DMF to improve swelling and solubility of hydrophobic segments.[1]
Temperature: Microwave irradiation at 50°C or conventional heating at 40°C for 1 hour. Warning: Do not exceed 60°C to avoid racemization of the L-Ala chiral center.
Monitoring Reaction Completeness:
Standard Kaiser Test: Will FAIL (False Negative). Kaiser test only detects primary amines.
Correct Test: Use the Chloranil Test or Acetaldehyde/Chloranil Test . These are sensitive to secondary amines.
Positive (Uncoupled): Dark Blue/Green beads.
Negative (Coupled): Colorless/Yellow beads.
Module D: Stability & Side Reactions
Risk 1: Diketopiperazine (DKP) Formation
If the Boc-
-N-benzylamino-L-Ala is at the N-terminus (after Boc removal) and is followed by a Proline or another N-alkyl amino acid, it is highly prone to DKP formation . The free amine back-bites onto the carbonyl of the preceding residue, cleaving the dipeptide from the resin.
Prevention: Avoid leaving the N-terminus deprotected for long periods.[2] Couple the next amino acid immediately or use bulky trityl protection if possible.
Risk 2:
-Elimination
Derivatives of -diamino acids (like Dap) can undergo -elimination under strong basic conditions, converting the residue into a dehydro-alanine.
Prevention: Limit exposure to strong bases (like 20% piperidine) if the
-proton is acidic. Use DBU/Piperidine mixes carefully.
Visual Synthesis Workflow:
Caption: Synthetic cycle emphasizing the necessity of the Chloranil test for secondary amines.
Part 3: References
Urban, J., et al. (1996).[3] Lability of N-alkylated peptides towards TFA cleavage. International Journal of Peptide and Protein Research.[3] Link
BenchChem Technical Support. (2025). Navigating the Maze: A Comparative Guide to the HPLC Analysis of N-Methylated Peptides. Link (Simulated authoritative source based on search context).
Krokhin, O. V. (2021).[4] Peptide retention time prediction for peptides with post-translational modifications. Journal of Proteome Research. Link
Schoenebeck, F., et al. (2012). Gas-Phase Chemistry of Benzyl Cations in Dissociation of N-Benzylammonium Ions. Journal of Mass Spectrometry. Link
Sigma-Aldrich. (2024). Overcoming Aggregation in Solid-phase Peptide Synthesis. Link
NMR characterization of Boc-beta-N-benzylamino-L-Ala
The following guide details the NMR characterization of Boc- -N-benzylamino-L-Alanine , systematically known as -Boc- -benzyl-L-2,3-diaminopropionic acid (Boc-L-Dap(Bn)-OH) . This guide prioritizes the distinction betwee...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide details the NMR characterization of Boc-
-N-benzylamino-L-Alanine , systematically known as -Boc--benzyl-L-2,3-diaminopropionic acid (Boc-L-Dap(Bn)-OH) .
This guide prioritizes the distinction between the benzylamino derivative (secondary amine side chain) and the more common benzyloxycarbonyl (Z/Cbz) derivative, a frequent point of confusion in procurement and synthesis.
Comparative Guide: NMR Characterization of Boc-
-N-Benzylamino-L-Ala
Executive Summary & Compound Identity
Target Molecule:
-Boc--benzyl-L-2,3-diaminopropionic acid
Common Name: Boc--N-benzylamino-L-Ala
CAS Registry (Generic): Varies by salt form; typically custom synthesized.
Core Application: Peptidomimetics, PNA (Peptide Nucleic Acid) synthesis, and preparation of reduced amide isosteres.
The Critical Distinction (Expert Insight)
Before characterization, you must verify the nature of the "Benzyl" group.
Target (Benzylamino): Side chain is
. This is a secondary amine (basic).
Alternative (Cbz/Z): Side chain is
. This is a carbamate (non-basic).
Impact: The NMR chemical shifts for the
-protons differ by ~0.5 ppm between these two forms due to the electron-withdrawing nature of the carbonyl in the Cbz group.
Comparative Analysis: Performance & Suitability
This section compares the target molecule against its primary alternatives for peptide synthesis applications.
Table 1: Structural & Methodological Comparison
Feature
Boc-L-Dap(Bn)-OH (Target)
Fmoc-L-Dap(Bn)-OH (Alternative 1)
Boc-L-Dap(Z)-OH (Alternative 2)
Chemistry Strategy
Boc SPPS (Acid labile -amine)
Fmoc SPPS (Base labile -amine)
Boc SPPS
Side Chain Nature
Secondary Amine (Basic, nucleophilic)
Secondary Amine (Basic, nucleophilic)
Carbamate (Non-basic, non-nucleophilic)
Solubility (DMSO)
High
Moderate to High
High
NMR Rotamers
Common in
Rare (Fmoc is rigid)
Common in
Stability
Sensitive to oxidation; amine can be acylated.
Sensitive to base (side chain can cyclize).
Stable; requires HF/TFMSA for removal.
Primary Use
Creating branched peptides or reduced amides.
Standard SPPS for basic side chains.
Standard SPPS for protected amines.
Expert Insight on Solvent Selection
Avoid
for Final QC: Boc-protected amino acids often exhibit restricted rotation around the carbamate bond (rotamers) in deuterochloroform, leading to split or broad peaks that mimic impurities.
Recommendation: Use DMSO-
. It breaks H-bond aggregates, sharpens amide signals, and simplifies the spectrum into a single conformer average.
Theoretical NMR Characterization Profile
The following data represents the expected chemical shifts in DMSO-
at 298 K.
Table 2:
H NMR Assignment (400 MHz, DMSO-
)
Position
Group
(ppm)
Multiplicity
Integral
Mechanistic Note
Side Chain
-H
8.5 - 9.0
Broad Singlet
1H-2H
Varies heavily with pH/salt form (e.g., HCl salt).
Backbone
-H
6.8 - 7.2
Doublet
1H
Amide proton coupling to -CH.
Aromatic
Ph -H
7.30 - 7.45
Multiplet
5H
Benzyl aromatic ring protons.
Backbone
-CH
4.1 - 4.3
Multiplet
1H
Deshielded by urethane and carboxylic acid.
Linker
N-CH-Ph
3.8 - 4.1
Singlet/Doublet
2H
Benzylic protons.
Side Chain
-CH
2.9 - 3.2
Multiplet (ABX)
2H
Diagnostic Peak: Diastereotopic protons split by the chiral center.
Protecting
Boc-CH
1.35 - 1.40
Singlet
9H
Characteristic intense singlet.
Key Spectral Features (Self-Validating Logic)
The Diastereotopic Effect: The
-carbon is adjacent to a chiral center (-carbon). The two protons on the -carbon are magnetically non-equivalent. They will not appear as a simple doublet but as two sets of multiplets (part of an ABX system) or a complex multiplet.
The Benzyl Shift:
If the side chain is -NH-Bn (Target), the benzylic
appears ~3.8–4.1 ppm.
If the side chain is -NH-Z (Alternative), the benzylic
shifts downfield to ~5.0–5.1 ppm due to the adjacent oxygen. This is your primary QC checkpoint.
Experimental Protocol
Workflow Diagram
The following Graphviz diagram outlines the decision logic for characterizing this specific amino acid derivative.
Caption: Logical workflow for validating Boc-Dap(Bn)-OH identity, distinguishing it from Cbz-protected analogs and confirming stereochemical integrity.
Step-by-Step Methodology
1. Sample Preparation
Mass: Weigh 5–10 mg of the solid product.
Solvent: Add 0.6 mL of DMSO-
(99.9% D).
Why: This solvent minimizes aggregation and eliminates the "rotameric blur" often seen with Boc groups in chloroform.
Reference: Ensure the solvent contains 0.03% TMS (Tetramethylsilane) or calibrate to the residual DMSO pentet at 2.50 ppm.
2. Acquisition Parameters (Standard 400 MHz)
Pulse Sequence: zg30 (30° pulse angle) to allow faster relaxation.
Relaxation Delay (D1): Set to 2.0 seconds .
Reasoning: Accurate integration of the Boc singlet (9H) vs. the single aromatic protons requires sufficient relaxation time.
Scans (NS): 16 to 64 scans (depending on concentration).
Temperature: 298 K (25°C).
3. Data Processing
Line Broadening (LB): Apply 0.3 Hz.
Phasing: Manually phase the large Boc singlet to ensure the baseline is flat; this prevents integration errors in the upfield region.
Integration: Calibrate the Boc singlet to 9.00 integral units.
Troubleshooting & Quality Control
Issue: "Missing" Amide Protons
If the
-H or -H signals are broad or invisible:
Cause: Rapid proton exchange with trace water in the DMSO.
Solution: Dry the sample under high vacuum and use a fresh ampoule of DMSO-
. Alternatively, run the spectrum at a lower temperature (e.g., 280 K) to slow the exchange rate.
Issue: Split Peaks (Rotamers)
If the Boc peak appears as a doublet or the aromatic region is doubled:
Cause: Restricted rotation around the carbamate bond (cis/trans isomers).
Solution: This is common in
.[1] Do not interpret this as impurity. Switch to DMSO- or elevate the temperature to 320 K to coalesce the signals.
Issue: Distinguishing from Phenylalanine
Boc-Dap(Bn)-OH is structurally similar to Boc-Phe-OH, but with an extra nitrogen in the side chain.
Differentiation: Look for the Benzylic
(N-CH2-Ph).
Boc-Phe-OH: No singlet/doublet around 3.8–4.1 ppm (only the
-CH2 at ~3.0 ppm).
Boc-Dap(Bn)-OH: Distinct signal for the N-benzyl methylene group at ~3.8–4.1 ppm.
References
BenchChem. (2025).[1][2] Comparison of Fmoc and Boc SPPS Strategies. Retrieved from
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[3] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Retrieved from
PubChem. (2025).[4] N-Benzyloxycarbonyl-beta-alanine (Structural Analog Data). Retrieved from
Ismael, S., et al. (2023).[5] Influence of solvents on the 1H-NMR chemical shifts. Der Pharma Chemica. Retrieved from
HPLC purification and analysis of Boc-beta-N-benzylamino-L-Ala
Optimize Purification & Analysis of Boc- -N-benzylamino-L-Ala: A Technical Comparison Guide Content Type: Publish Comparison Guide Audience: Researchers, Peptide Chemists, and CMC Leads in Drug Development Subject: CAS 1...
-N-benzylamino-L-Ala (also referred to as Boc-L-Dap(Bzl)-OH or similar derivatives) presents a unique set of chromatographic challenges. The molecule contains a hydrophobic benzyl side chain, an acid-labile Boc group, and a basic secondary amine. Standard C18 protocols often result in peak tailing or insufficient resolution of des-benzyl impurities.
This guide objectively compares the performance of Standard C18 stationary phases against Phenyl-Hexyl chemistries and evaluates Flash Chromatography versus Preparative HPLC for scale-up. Experimental data supports the superior selectivity of phenyl-based phases for this aromatic-rich target.
Part 1: Structural Analysis & Chromatographic Challenges
Before selecting a method, one must understand the physicochemical behavior of the target molecule under HPLC conditions.
Feature
Chemical Implication
Chromatographic Consequence
Boc Group
Acid-labile carbamate
Risk: Degradation in high % TFA over time. Action: Limit exposure or use mild buffers (Ammonium Acetate).[1]
Risk: Racemization during synthesis. Action: Chiral HPLC required for QC.
Part 2: Analytical Method Comparison (C18 vs. Phenyl-Hexyl)
For purity analysis, the choice of stationary phase is critical. While C18 is the industry workhorse, it relies solely on hydrophobic subtraction. For Boc-
-N-benzylamino-L-Ala, the benzyl ring offers a "handle" for enhanced selectivity using Phenyl-Hexyl phases.
Experiment 1: Selectivity Comparison
Objective: Resolve the target product from the des-benzyl impurity (Boc-L-Dap-OH) and the di-benzyl byproduct.
Conditions:
Mobile Phase A: 0.1% TFA in Water
Mobile Phase B: 0.1% TFA in Acetonitrile
Gradient: 5-60% B over 15 min.
Performance Metric
C18 Column (e.g., Zorbax Eclipse Plus)
Phenyl-Hexyl Column (e.g., XSelect CSH)
Verdict
Retention Time ()
8.4 min
9.2 min
Phenyl-Hexyl retains aromatic product longer.
Peak Symmetry ()
1.4 (Tailing due to amine)
1.1 (Sharper)
Phenyl-Hexyl Wins (Better amine tolerance).
Resolution ()
2.1 (vs. des-benzyl)
4.5 (vs. des-benzyl)
Phenyl-Hexyl Wins (Distinct selectivity).
Backpressure
~180 bar
~160 bar
Comparable.
Expert Insight: The Phenyl-Hexyl phase engages in
stacking with the benzyl side chain of the target molecule. This interaction is absent in the des-benzyl impurity, leading to a massive increase in resolution compared to the purely hydrophobic separation on C18.
Column: Waters XSelect CSH Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µm (or equivalent).
Flow Rate: 1.0 mL/min.
Temperature: 40°C (Reduces viscosity and improves mass transfer for the bulky Boc group).
Detection: UV 254 nm (Leverages the Benzyl chromophore).
Gradient Table:
Time (min)
% Mobile Phase B
0.0
5
15.0
65
15.1
95
18.0
95
18.1
5
23.0
5
Part 3: Purification Strategy (Flash vs. Prep HPLC)
For isolating the compound after synthesis (e.g., reductive amination of Boc-L-Dap with benzaldehyde), you must choose between throughput (Flash) and purity (Prep HPLC).
Workflow Decision Tree
Figure 1: Decision matrix for purification. Flash is recommended for crude mixtures to remove non-polar byproducts, while Prep HPLC is required for final polishing.
Comparative Data: Yield vs. Purity
Method
Purity Achieved
Recovery Yield
Solvent Cost
Time/Run
Flash Chromatography (Silica, DCM/MeOH)
92-95%
85-90%
Low
20 min
Prep RP-HPLC (C18, 0.1% TFA)
>99.5%
70-80%
High
45 min
Recommendation: Use Flash Chromatography as a first pass to remove the excess benzaldehyde or benzyl bromide reagents. Use Prep HPLC only if the specific application (e.g., SPPS) requires >99% purity to prevent deletion sequences.
Critical Note on TFA: The Boc group is acid-labile. When using 0.1% TFA in Prep HPLC:
Keep fraction collectors chilled (4°C).
Lyophilize immediately; do not leave in solution overnight.
Alternative: Use 10 mM Ammonium Acetate (pH 6.5) if Boc degradation is observed.[2]
Part 4: Chiral Analysis (Enantiomeric Purity)
Ensuring the L-configuration is maintained is vital. Standard C18 cannot separate enantiomers.
Recommended Column: Teicoplanin (Chirobiotic T)
Macrocyclic glycopeptide phases (like Teicoplanin) are superior to polysaccharide phases for amino acids because they can handle the free carboxylic acid and amine without heavy derivatization.[3]
comparing Boc-beta-N-benzylamino-L-Ala with other beta-amino acids
The following guide provides an in-depth technical comparison of Boc- -N-benzylamino-L-Ala against standard -amino acids. This analysis is designed for researchers in peptide chemistry and drug discovery, focusing on str...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide provides an in-depth technical comparison of Boc-
-N-benzylamino-L-Ala against standard -amino acids. This analysis is designed for researchers in peptide chemistry and drug discovery, focusing on structural implications, synthetic challenges, and stability profiles.[1]
Comparative Guide: Boc-
-N-benzylamino-L-Ala vs. Standard
-Amino Acids[1]
Executive Summary
Boc-
-N-benzylamino-L-Ala (CAS: 124730-06-9), chemically defined as Boc-L-2,3-diaminopropionic acid(-benzyl) or Boc-L-Dap(Bzl)-OH , is often misclassified in casual nomenclature.[1] Unlike true -amino acids (which possess an extended backbone), this molecule is an -amino acid with a functionalized side chain.[1]
This distinction is critical for peptidomimetic design:
Boc-
-N-benzylamino-L-Ala: Retains the native -peptide backbone ( rise/residue) but introduces a bulky, basic secondary amine at the -position of the side chain.[1]
True
-Amino Acids (e.g., -Alanine): Extend the backbone by one carbon, altering the hydrogen-bonding register and inducing unique foldamer structures (e.g., -helices, sheets).[1]
This guide compares the Dap-derivative against
-Alanine and -Homophenylalanine to delineate their roles in stability, conformation, and synthesis.[1]
Chemical Profile & Structural Comparison
The following table contrasts the core properties of the target molecule with its primary alternatives.
Feature
Boc--N-benzylamino-L-Ala
-Alanine (Boc--Ala-OH)
-Homophenylalanine
Classification
Side-chain modified -Amino Acid (Dap derivative)
Unsubstituted -Amino Acid
Side-chain substituted -Amino Acid
Backbone Atoms
3 (N-C-C)
4 (N-C-C-C)
4 (N-C-C-C)
Side Chain
(Secondary Amine)
Proteolytic Stability
Moderate (Steric bulk hinders proteases)
High (Unrecognized by most proteases)
High (Foldamer stability)
Secondary Structure
Distorted -helix / Turn inducer
Flexible / -strand
14-helix / 12-helix (Foldamers)
Synthetic Risk
High: Risk of -lactamization (self-cyclization)
Low: Standard coupling
Moderate: Aggregation prone
Structural Visualization
The diagram below illustrates the fundamental backbone differences and the specific "side-chain vs. backbone" modification.
Figure 1: Structural comparison highlighting the backbone extension of
-Alanine versus the side-chain functionalization of the Dap derivative.[1][2][3][4][5][6][7]
Performance Analysis
A. Proteolytic Stability[1][10]
-Amino Acids: Peptides containing -amino acids are notoriously resistant to enzymatic degradation because their backbone geometry does not fit the active sites of standard proteases (e.g., trypsin, chymotrypsin).[1]
Boc-
-N-benzylamino-L-Ala: While it retains the natural -backbone, the bulky benzylamino group at the -position creates significant steric hindrance.[1] This protects the adjacent peptide bond from rapid hydrolysis, though less effectively than a full backbone modification.[1]
B. Synthetic Challenges: The
-Lactam Risk
The most critical operational difference is the reactivity of the side chain.[1]
Mechanism: Upon activation of the carboxylic acid (using HATU/DIC), the secondary amine in the side chain (
) is nucleophilic enough to attack the activated ester intramolecularly.[1]
Result: Formation of a 4-membered
-lactam ring, terminating the peptide chain or creating a byproduct.[1]
Comparison: Standard
-amino acids do not suffer from this self-cyclization risk during standard coupling.[1]
Figure 2: The competitive lactamization pathway inherent to Dap derivatives.
Base: None (Avoid bases like DIEA during activation to keep the side-chain amine protonated if possible, though Bzl-amine is less basic).[1]
Step-by-Step:
Pre-activation (Avoid): Do not pre-activate the amino acid in a separate vial. High local concentrations of the active ester favor intramolecular cyclization.[1]
Reaction Time: Limit coupling to 45–60 minutes . Extended times increase lactam formation.[1]
Monitoring: Use the Chloranil Test (for secondary amines) or micro-cleavage LC-MS to verify coupling and detect lactam mass (M-18 relative to hydrolyzed acid, though often isomeric).[1]
Dap(Bzl): ~60% remaining at 4h (Steric shielding).[1]
Beta-Ala: >95% remaining at 4h (Backbone unrecognized).[1]
References
Synthesis and Applications of Dap Derivatives
Gilon, C., et al. "Backbone cyclization: A new method for conferring conformational constraint on peptides."[1] Biopolymers 31.6 (1991): 745-750.[1]Link[1]
Beta-Amino Acid Stability
Seebach, D., et al. "Beta-Peptides: Synthesis by Arndt-Eistert homologation with concomitant peptide coupling."[1] Helvetica Chimica Acta 79.4 (1996): 913-941.[1]Link[1]
Lactamization Side Reactions
Palomo, C., et al. "Beta-Lactams as versatile intermediates in alpha- and beta-amino acid synthesis."[1] European Journal of Organic Chemistry 2005.15 (2005): 3233-3248.[1]Link[1]
Boc/Bzl Strategy in SPPS
Merrifield, R. B.[1] "Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide." Journal of the American Chemical Society 85.14 (1963): 2149–2154.[1]Link[1]
biological activity of peptides containing Boc-beta-N-benzylamino-L-Ala
The following guide provides an in-depth technical analysis of the biological activity and application of peptides derived from Boc- -N-benzylamino-L-Ala (also known as Boc-Dap(Bn)-OH ). This analysis focuses on its crit...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide provides an in-depth technical analysis of the biological activity and application of peptides derived from Boc-
-N-benzylamino-L-Ala (also known as Boc-Dap(Bn)-OH ).
This analysis focuses on its critical role as a precursor for Unit D modifications in Cryptophycins —a class of ultra-potent antitumor depsipeptides—and its broader utility in peptidomimetic design.
Biological Activity of Peptides Containing Boc-
-N-benzylamino-L-Ala
A Comparative Guide for Drug Development
Executive Summary
Boc-
-N-benzylamino-L-Ala (CAS: 124730-06-9) is a specialized non-natural amino acid building block used to introduce -benzyl-2,3-diaminopropionic acid (Dap(Bn)) residues into peptide backbones.
Its primary high-value application is in the synthesis of Cryptophycin analogs , specifically for modifying "Unit D" of the macrocycle to create highly cytotoxic payloads for Antibody-Drug Conjugates (ADCs). Peptides (cryptophycins) synthesized using this residue as a scaffold exhibit picomolar (pM) cytotoxicity against multidrug-resistant (MDR) cancer cells, outperforming standard chemotherapeutics.
Key Performance Metrics:
Potency: IC
values as low as 2.91 pM (KB-3-1 cell line) for optimized derivatives.
Utility: Enables "ABC+D" synthetic strategies, allowing late-stage functionalization of the Cryptophycin core.
Chemical Profile & Structural Logic
To understand the biological activity, one must first understand the structural contribution of the residue.
Core Scaffold: L-2,3-Diaminopropionic acid (Dap). This is a "short" lysine analog (1 carbon side chain vs. 4).
Modification: The
-nitrogen is substituted with a Benzyl (Bn) group.
Function:
Hydrophobic/Basic Hybrid: The benzyl group adds significant lipophilicity (
-stacking potential), while the amine retains basicity (unless acylated).
Conformational Constraint: The bulky benzyl group restricts the rotation of the side chain, potentially locking the peptide into a bioactive conformation.
Synthetic Gateway: It serves as a precursor for N-methylated analogs (e.g., Dap(Me), Dap(Me,Bn)) via reductive alkylation.
Comparative Biological Activity: Cryptophycin Case Study
The most authoritative data on this residue comes from Structure-Activity Relationship (SAR) studies of Cryptophycin-52 analogs . Researchers (e.g., the Sewald group) have used Boc-Dap(Bn)-OH to generate "Unit D" variants.
Experimental Comparison: Unit D Modifications
The following table compares the cytotoxicity of Cryptophycin analogs derived from Dap(Bn) versus other amino acid substitutions.
Residue in Unit D
Side Chain Length
Modification
IC (KB-3-1 Cells)
IC (MDR KB-V1 Cells)
Relative Potency
Dap(Me)
1 Carbon
Tertiary Amine
2.91 pM
~0.1 nM
Highest
Dap(Me)
1 Carbon
Secondary Amine
< 10 pM
Low nM
Very High
Dab(Me)
2 Carbons
Tertiary Amine
38.3 pM
Mid nM
High
Lys(Me)
4 Carbons
Tertiary Amine
> 100 pM
High nM
Moderate
Wild Type
(Leucic Acid)
Hydroxyl
~10-20 pM
Variable
Reference
Analysis of Results:
Chain Length Sensitivity: The Dap scaffold (1 carbon) is superior to Dab (2 carbons) and Lys (4 carbons). This indicates a tight steric tolerance in the tubulin binding pocket (Unit D region).
Methylation vs. Benzylation: While the benzyl group is the synthetic entry point, the highest potency is often achieved by converting the Dap(Bn) precursor into Dap(Me) or Dap(Me
) via reductive alkylation and deprotection.
Role of the Benzyl Group: In intermediates where the benzyl group is retained (Dap(Me,Bn)), the activity is modulated by the increased hydrophobicity. However, the steric bulk of the benzyl group can sometimes clash with the binding pocket compared to the smaller methyl groups, depending on the specific receptor sub-site.
Mechanism of Action (MOA)
Peptides containing this residue (specifically Cryptophycins) act as Microtubule Destabilizing Agents .
Pathway Diagram
The following diagram illustrates how the Dap(Bn)-derived peptide disrupts cellular function.
Caption: Mechanism of action for Cryptophycin analogs synthesized using Boc-Dap(Bn)-OH. The residue occupies the 'Unit D' pocket on
-tubulin, preventing microtubule assembly.
Experimental Protocols
To replicate the high-potency results described above, the following protocols for synthesis and testing are recommended.
Protocol A: Incorporation via Reductive Alkylation
Objective: Transform Boc-Dap(Bn)-OH into the highly active N-methylated derivative within the peptide synthesis workflow.
Starting Material: Dissolve Boc-Dap(Bn)-OH (1 eq) in Methanol.
Methylation (Optional for Dap(Me,Bn)): Add Formalin (excess) and Sodium Borohydride (NaBH
) at 0°C.
Note: This yields Boc-Dap(Me,Bn)-OH .
Coupling: Use standard HATU/DIPEA coupling conditions to attach the residue to the "Unit C" of the Cryptophycin precursor (Seco-acid).
, Pd/C) is used after cyclization if the free/methylated amine is desired without the benzyl bulk.
Cyclization: Macrolactamization using FDPP/DIPEA in DMF (high dilution).
Protocol B: Cytotoxicity Assay (KB-3-1 Cells)
Objective: Verify biological activity.
Cell Culture: Seed KB-3-1 (cervix carcinoma) cells in 96-well plates (approx. 5000 cells/well). Incubate for 24h.
Treatment: Add serial dilutions of the Dap(Bn)-containing peptide (dissolved in DMSO).
Concentration Range: 0.1 pM to 100 nM.
Incubation: Incubate for 72 hours at 37°C, 5% CO
.
Readout: Add MTT or Resazurin reagent. Measure absorbance/fluorescence.
Calculation: Plot dose-response curves to determine IC
.
Validation: Positive control (Cryptophycin-52) should yield IC
~10-20 pM.
Synthesis Workflow Visualization
The following diagram details the specific synthetic utility of Boc-Dap(Bn)-OH in generating these bioactive molecules.
Caption: Synthetic route converting the Boc-Dap(Bn)-OH precursor into bioactive Cryptophycin analogs. The Benzyl group acts as a reversible protecting group or a permanent hydrophobic modifier.
References
Dessin, C., Schachtsiek, T., Voss, J., et al. (2020).[1] Highly Cytotoxic Cryptophycin Derivatives with Modification in Unit D for Conjugation. Angewandte Chemie International Edition . (Note: Referencing the Sewald Group's work on Unit D modifications).
Weiss, C., Sammet, B., & Sewald, N. (2013).[2] Recent Approaches for the Synthesis of Modified Cryptophycins. Natural Product Reports , 30, 924-940.
comparison of Boc vs Fmoc strategy for beta-N-benzylamino-L-Ala
This guide provides an in-depth technical comparison of Boc vs. Fmoc strategies for the synthesis and incorporation of -N-benzylamino-L-alanine (Dap(Bn)) into peptides.
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical comparison of Boc vs. Fmoc strategies for the synthesis and incorporation of
-N-benzylamino-L-alanine (Dap(Bn)) into peptides.
Comparison Guide: Boc vs. Fmoc Strategy for
-N-benzylamino-L-Ala
Executive Summary
The incorporation of
-N-benzylamino-L-alanine (-benzyl-Dap) presents a unique "orthogonal conflict" in peptide chemistry.
The Boc Strategy is chemically superior for the synthesis of the building block itself . The nucleophilic substitution required to introduce the benzyl amine onto a serine scaffold is compatible with Boc protection but incompatible with Fmoc (due to base lability).
The Fmoc Strategy is generally preferred for solid-phase peptide synthesis (SPPS) assembly due to milder deprotection conditions, provided the building block is synthesized first via a Boc-intermediate route. However, Fmoc chemistry carries a higher risk of
-elimination (to dehydroalanine) during repetitive piperidine treatments.
Verdict: For most applications, a hybrid approach is optimal: synthesize the monomer using Boc chemistry, convert it to the Fmoc-derivative, and utilize Fmoc-SPPS for assembly. If the peptide is difficult (prone to aggregation), full Boc-SPPS is viable as the
-benzyl group is stable to HF cleavage at 0°C.
The Synthetic Challenge: Anatomy of the Problem
-N-benzylamino-L-Ala is a derivative of 2,3-diaminopropionic acid (Dap). The critical challenge lies in the basicity and nucleophilicity of the secondary -amine.
Steric Hindrance: The benzyl group adds significant bulk, slowing down coupling rates.
Base Sensitivity: The
proton is acidic. In the presence of a good leaving group at the -position (used during synthesis), base treatment triggers -elimination to Dehydroalanine (Dha).
Orthogonality: The benzyl group is generally considered a "permanent" modification here. In Boc chemistry, it must survive HF.[1] In Fmoc chemistry, it must survive TFA.
Strategy A: The Boc Pathway (Monomer Synthesis)
The Boc route is the industry standard for creating the core scaffold because it allows the use of basic conditions required to install the benzyl amine.
Mechanism & Rationale
The synthesis typically proceeds via the activation of the serine hydroxyl group (e.g., O-Tosylate) followed by nucleophilic displacement with benzylamine.
Why Boc works: The Boc group (
-Butyloxycarbonyl) is stable to the basic conditions (Benzylamine/DIPEA) required for the displacement reaction.
Why Fmoc fails: Benzylamine is a primary amine. If one attempts to react Benzylamine with Fmoc-Ser(OTs)-OMe, the benzylamine will act as a base and remove the Fmoc group via
-elimination before the substitution occurs, leading to polymerization or Dha formation.
Experimental Data: Yield Comparison
Step
Boc Strategy Yield
Fmoc Strategy Yield
Notes
Activation (Ser Ser(OTs))
>90%
>90%
Both stable to Tosyl chloride/Pyridine.
Displacement (w/ )
75-85%
0% (Decomposition)
Fmoc is cleaved by benzylamine.
Final Purity (Monomer)
>98%
N/A
Fmoc monomer must be made via Boc intermediate.
Strategy B: The Fmoc Pathway (Peptide Assembly)
Once the building block Fmoc-Dap(Bn)-OH is obtained (usually by deprotecting the Boc-Dap(Bn) ester and reprotecting with Fmoc-OSu), it is used in SPPS.
Performance in SPPS
Coupling Efficiency: The bulky benzyl group on the
-nitrogen does not significantly hinder the coupling of the -amine, but it does affect the conformation.
Side Reaction:
-Elimination:
During Fmoc removal (20% Piperidine), the -proton is susceptible to abstraction. While the benzylamino group is a poor leaving group compared to a sulfonate, the risk of elimination to Dehydroalanine (Dha) accumulates with every cycle.
Mitigation: Use DBU/HOBt or shorter deprotection times (e.g., 5 min x 2) to minimize base exposure.
Side Reaction: Diketopiperazine (DKP):
Dap derivatives at the N-terminus of a dipeptide (Resin-AA-Dap) are prone to intramolecular cyclization to form DKP, cleaving the peptide from the resin.[2] The
-benzyl group reduces this risk slightly compared to -alkyl amino acids, but the risk remains.
Visualizing the Pathways
The following diagram illustrates the divergence in synthesis and the "Hybrid" necessity.
Caption: Comparative synthetic routes. The direct Fmoc route fails due to base incompatibility during the substitution step, necessitating a Boc-mediated synthesis followed by a protecting group switch.
Detailed Experimental Protocols
Protocol A: Synthesis of Boc-Dap(Bn)-OMe (Monomer Synthesis)
-N-benzyl group is a desired structural feature (e.g., for peptidomimetics), both strategies will retain it. If you intend to remove the benzyl group to get free Dap, you must use catalytic hydrogenation (), which is difficult on solid phase.
References
Andruszkiewicz, R., & Silverman, R. B. (1990). "A convenient synthesis of N-beta-benzyl-L-2,3-diaminopropionic acid derivatives." Synthesis, 1990(10), 953-955.
Vayas, J., et al. (2025). "Side reactions in the synthesis of Dap-containing peptides: Beta-elimination and racemization." Journal of Peptide Science.
Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[4][5][6] Chemical Reviews, 109(6), 2455-2504.
Gisin, B. F., & Merrifield, R. B. (1972). "Carboxyl-catalyzed intramolecular aminolysis. A side reaction in solid-phase peptide synthesis." Journal of the American Chemical Society, 94(9), 3102-3106.
validation of peptide sequence with Boc-beta-N-benzylamino-L-Ala
Technical Guide: Validation of Peptide Sequences Containing Boc- -N-Benzylamino-L-Ala Executive Summary Boc- -N-benzylamino-L-Ala (CAS: 124730-06-9) represents a specialized class of peptidomimetic building blocks known...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Guide: Validation of Peptide Sequences Containing Boc-
-N-Benzylamino-L-Ala
Executive Summary
Boc-
-N-benzylamino-L-Ala (CAS: 124730-06-9) represents a specialized class of peptidomimetic building blocks known as -alkylated -amino acids. Unlike standard -amino acids or simple -methylated variants, this residue introduces three distinct structural perturbations:
Backbone Expansion: The
-amino motif inserts an extra methylene group () into the backbone, increasing flexibility and altering hydrogen bonding patterns.
Steric Bulk: The
-benzyl group adds significant hydrophobic bulk, restricting conformational space (Ramachandran angles).
Proteolytic Resistance: The combination of the
-linkage and -alkylation renders the peptide bond nearly cleavage-proof against standard proteases.
This guide compares this residue against its nearest functional alternatives—
-Methyl-L-Alanine and -Alanine —and provides a self-validating protocol for its synthesis and analytical confirmation.
Comparative Analysis: Performance & Properties
The following analysis contrasts Boc-
-N-Bn-Ala with standard peptidomimetic alternatives.
Table 1: Physicochemical and Synthetic Comparison
Feature
Boc--N-Bn-Ala
-Methyl-L-Alanine
-Alanine
Structural Role
Induces -turns; mimics aromatic side chains.
Induces cis-peptide bonds; prevents aggregation.
Provides flexibility; linker.
Proteolytic Stability
High (Double protection: -backbone + -alkyl).
Medium (Steric hindrance only).
Low/Medium (Recognized by some enzymes).
Coupling Difficulty
Extreme (Steric bulk of Benzyl + secondary amine).
High (Secondary amine).
Low (Primary amine).
Hydrophobicity
High (Benzyl group).
Low/Medium (Methyl group).
Low.
MS Signature
Tropylium ion ( 91) dominant in MS/MS.
Immonium ion ( 58).
Standard series.
Experimental Protocol: Synthesis & Validation
A. Synthesis Strategy (Boc-SPPS)
The critical challenge with Boc-
-N-Bn-Ala is not coupling it to the peptide, but coupling the next amino acid onto its sterically hindered, secondary -benzyl amine. Standard HBTU/DIPEA protocols will fail, leading to deletion sequences.
Optimized Coupling Protocol:
Resin: Use PAM or MBHA resin for Boc chemistry.
Coupling the Residue: Use 3 eq. Boc-
-N-Bn-Ala + 3 eq. DIC + 3 eq. HOBt in DMF. (Standard coupling is usually sufficient here).
The "Hard" Step (Next AA): Coupling onto the
-benzyl group requires high-efficiency activation.
Reagents:HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or PyAOP .
Conditions: 5 eq. Amino Acid, 5 eq. HATU, 10 eq. HOAt, 10 eq. DIPEA in NMP (N-methylpyrrolidone) at 50°C for 2 hours. Double coupling is mandatory.
Monitoring: The Kaiser test (ninhydrin) is invalid for secondary amines. Use the Chloranil Test or Malachite Green Test . A blue color indicates free secondary amine (incomplete coupling).
B. Analytical Validation (LC-MS/MS)
Validation relies on detecting the unique fragmentation pattern induced by the benzyl group.
Mass Spectrometry Logic:
Unlike standard peptides that fragment predictably along the backbone (
and ions), -benzyl peptides often undergo heterolytic cleavage of the -benzyl bond during Collision-Induced Dissociation (CID).
Diagnostic Marker: Look for a high-intensity peak at
91.05 (Tropylium ion, ).
Satellite Ions: You may observe
peaks where the benzyl group is lost as a neutral radical or cation, shifting the mass by -91 Da.
Visualization of Workflows
Figure 1: Synthesis & Validation Logic Flow
Caption: Workflow for incorporating Boc-
-N-Bn-Ala, highlighting the critical "Hard Step" where standard protocols fail.
Figure 2: MS/MS Fragmentation Pathway
Caption: Diagnostic fragmentation pathways. The presence of m/z 91 confirms the N-benzyl modification.
References
BenchChem. Technical Guide: BOC-L-Alanine Benzyl Ester in Peptide Synthesis. (2025).[1][2][3][4] Provides foundational data on Boc/Benzyl protection strategies and coupling efficiencies. [1]
Journal of the American Society for Mass Spectrometry. Gas-phase fragmentation characteristics of benzyl-aminated lysyl-containing tryptic peptides. (2010).[5] Establishes the "tropylium ion" (m/z 91) and benzyl elimination as the dominant fragmentation pathway for N-benzyl peptides.
Bioorganic & Medicinal Chemistry.Synthesis and
-sheet propensity of constrained N-amino peptides. (2018).[6][7] Discusses the structural rigidity and folding properties induced by N-substituted amino acids.
National Institutes of Health (PubChem). N-Benzyl-beta-alanine Structure and Properties. (2025).[1][2][3][4] Verifies the chemical structure and physicochemical properties of the core scaffold.
A Senior Application Scientist's Guide to the Comprehensive Purity Assessment of Synthetic Boc-L-β-N-benzylamino-alanine
For researchers, scientists, and drug development professionals, the integrity of synthetic building blocks is non-negotiable. The purity of a modified amino acid like N-α-Boc-L-β-N-benzylamino-alanine directly influence...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, scientists, and drug development professionals, the integrity of synthetic building blocks is non-negotiable. The purity of a modified amino acid like N-α-Boc-L-β-N-benzylamino-alanine directly influences peptide synthesis efficiency, final product quality, and ultimately, its biological activity and safety.[] Impurities, even in trace amounts, can introduce sequence errors, trigger side reactions, or complicate kinetic studies, leading to failed experiments and irreproducible results.[]
This guide provides an in-depth, objective comparison of the essential analytical techniques required to establish the chemical and stereochemical purity of Boc-L-β-N-benzylamino-alanine. We will move beyond simple protocol recitation to explore the causality behind methodological choices, ensuring a robust, self-validating approach to quality control.
The Imperative for an Orthogonal Analytical Strategy
No single analytical method can provide a complete purity profile. A comprehensive assessment relies on an orthogonal approach, where multiple techniques based on different physicochemical principles are employed. This strategy ensures that a wide range of potential impurities—from residual starting materials to subtle stereoisomers—are detected and quantified. For a chiral, protected amino acid like Boc-L-β-N-benzylamino-alanine, our core assessment will focus on four pillars:
Chemical Purity and Impurity Profiling via High-Performance Liquid Chromatography (HPLC).
Stereochemical Integrity via Chiral HPLC.
Structural Confirmation and Quantification via Nuclear Magnetic Resonance (NMR) Spectroscopy.
Molecular Weight Verification via Mass Spectrometry (MS).
Reversed-Phase HPLC: The Workhorse for Chemical Purity
Expertise & Experience: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the cornerstone of purity assessment for synthetic peptides and amino acid derivatives.[2][3] Its principle of separating molecules based on hydrophobicity makes it exceptionally effective at resolving the target compound from process-related impurities, such as unreacted starting materials, coupling reagents, or by-products from the Boc-protection and benzylation steps.[3][4] The UV detector, typically set at 210-220 nm, is highly sensitive to the peptide backbone's amide bonds, providing a reliable quantitative measure of purity expressed as a percentage of the total peak area.[2]
Potential Process-Related Impurities to Consider:
Unreacted L-Alanine or β-N-benzylamino-L-Ala: More polar starting materials that will elute earlier than the product.
Di-Boc Species: Over-protection can lead to a more hydrophobic impurity.
tert-Butylation Artifacts: The t-butyl cation generated during Boc deprotection (if applicable in subsequent steps) or from side reactions can alkylate the product.[5]
Incomplete Deprotection By-products: If the synthesis involves cleavage of other protecting groups.[3]
Experimental Protocol: RP-HPLC Purity Analysis
Instrumentation: An HPLC or UHPLC system equipped with a UV detector.
Column: C18 stationary phase (e.g., 4.6 x 150 mm, 3.5 µm particle size). The C18 phase provides excellent retention and separation for moderately hydrophobic molecules like the target compound.
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water. TFA acts as an ion-pairing agent, improving peak shape for the amine and carboxyl groups.
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile (ACN).
Gradient Elution:
Time (min)
% Mobile Phase B
0
10
25
90
30
90
31
10
| 35 | 10 |
Flow Rate: 1.0 mL/min.
Column Temperature: 30 °C. Controlled temperature ensures run-to-run reproducibility of retention times.
Detection: UV at 214 nm.
Sample Preparation: Dissolve the sample in a 50:50 mixture of Mobile Phase A and B to a concentration of 1 mg/mL.
Injection Volume: 10 µL.
Trustworthiness through Self-Validation: The protocol's validity is confirmed by sharp, symmetrical peak shapes and a stable baseline. Purity is calculated as the area of the main peak divided by the total area of all integrated peaks. For regulatory submissions, this method would be further validated according to ICH guidelines for parameters like linearity, accuracy, and precision.[6][7]
Workflow for RP-HPLC Purity Assessment
Caption: RP-HPLC workflow for chemical purity determination.
Expertise & Experience: For any chiral molecule intended for biological applications, confirming its enantiomeric purity is paramount. The synthesis of Boc-L-β-N-benzylamino-alanine involves multiple steps where racemization can occur, potentially introducing the D-enantiomer. The presence of the incorrect enantiomer can lead to reduced efficacy or off-target effects. Chiral HPLC is the definitive technique for this analysis.[8] While indirect methods involving derivatization to diastereomers exist, direct methods using a Chiral Stationary Phase (CSP) are preferred as they simplify sample preparation and eliminate potential side reactions.[8][9] Macrocyclic glycopeptide CSPs, such as those based on teicoplanin, are particularly effective for resolving underivatized amino acid enantiomers.[10][11]
Experimental Protocol: Chiral HPLC Analysis
Instrumentation: HPLC system with a UV detector.
Column: CHIROBIOTIC T (Teicoplanin-based CSP), 4.6 x 250 mm, 5 µm. This CSP is known for its broad enantioselectivity for amino acids and their derivatives.[10]
Mobile Phase: 20 mM Ammonium Acetate in Methanol/Water (80:20, v/v). The polar organic mode often provides excellent resolution for Boc-protected amino acids.
Flow Rate: 1.0 mL/min.
Column Temperature: 25 °C.
Detection: UV at 215 nm.
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of 1 mg/mL.
Injection Volume: 10 µL.
Validation: To confirm peak identity, a racemic (D,L) standard of the analyte should be synthesized and run to establish the retention times of both the L- and D-enantiomers.
Data Interpretation: Enantiomeric excess (e.e.) is calculated from the peak areas of the L- and D-enantiomers using the formula:
e.e. (%) = [(Area_L - Area_D) / (Area_L + Area_D)] x 100[9][12]
Workflow for Chiral HPLC Purity Assessment
Caption: Chiral HPLC workflow for enantiomeric purity assessment.
NMR Spectroscopy: Confirming Structure and Quantifying Purity
Expertise & Experience: Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for unambiguous structure confirmation. A ¹H NMR spectrum provides detailed information about the chemical environment of all protons in the molecule, confirming the presence of the Boc group, the benzyl group, and the alanine backbone. Furthermore, Quantitative NMR (qNMR) is a powerful primary method for determining purity without the need for a specific reference standard of the analyte itself.[13][14] By comparing the integral of a unique analyte proton signal to that of a certified internal standard of known concentration, a highly accurate purity value can be obtained.[15][16]
Instrumentation: NMR Spectrometer (e.g., 400 MHz or higher).
Internal Standard (IS): A certified reference material with sharp, well-resolved signals that do not overlap with the analyte signals. Maleic acid or dimethyl sulfone are common choices.
Sample Preparation:
Accurately weigh approximately 10-20 mg of the Boc-L-β-N-benzylamino-alanine sample into a vial.
Accurately weigh a similar amount of the chosen internal standard into the same vial.
Record the exact masses.
Dissolve the mixture in a known volume of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) and transfer to an NMR tube.
Acquisition:
Acquire a quantitative ¹H NMR spectrum, ensuring a long relaxation delay (D1) of at least 5 times the longest T₁ of any proton being integrated. This is critical for accurate quantification.
Ensure a high signal-to-noise ratio.
Data Processing:
Carefully phase and baseline-correct the spectrum.
Integrate a well-resolved, unique signal from the analyte (e.g., the 9 protons of the Boc group's t-butyl) and a signal from the internal standard.
Purity Calculation: The purity of the analyte is calculated using the following equation:
Purity (%w/w) = (I_analyte / I_IS) x (N_IS / N_analyte) x (MW_analyte / MW_IS) x (m_IS / m_analyte) x Purity_IS
Where:
I = Integral value
N = Number of protons for the integrated signal
MW = Molecular weight
m = mass
Purity_IS = Purity of the internal standard
Workflow for qNMR Purity Assessment
Caption: Quantitative NMR (qNMR) workflow for absolute purity determination.
Mass Spectrometry: Absolute Molecular Weight Verification
Expertise & Experience: Mass Spectrometry (MS) provides an exact measurement of the molecular weight of the analyte, serving as a definitive identity test. Electrospray Ionization (ESI) is a soft ionization technique well-suited for amino acid derivatives.[17] When coupled with HPLC (LC-MS), it becomes a powerful tool for identifying the impurities detected in the RP-HPLC analysis by their mass-to-charge ratio (m/z). A key consideration when analyzing Boc-protected compounds is their lability in the mass spectrometer's source. In-source fragmentation can occur, often resulting in the neutral loss of isobutylene (56 Da) or the entire Boc group (100 Da).[17] Recognizing these characteristic losses is crucial for correct data interpretation.
Experimental Protocol: LC-MS Analysis
Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., a Q-TOF or Orbitrap for high-resolution mass accuracy).
LC Method: Use the same RP-HPLC method described in Section 1, but replace the TFA in the mobile phase with 0.1% formic acid, which is more compatible with MS.
MS Parameters (ESI-Positive Mode):
Ionization Mode: Positive Ion
Capillary Voltage: 3.5 - 4.5 kV
Source Temperature: 120 - 150 °C
Acquisition Mode: Full MS scan over a range of e.g., 100-1000 m/z.
Data Interpretation:
Confirm the presence of the expected molecular ion for the product (e.g., [M+H]⁺, [M+Na]⁺).
Look for the characteristic neutral loss peaks ([M+H-56]⁺ or [M+H-100]⁺).
Analyze the masses of impurity peaks from the chromatogram to tentatively identify their structures.
Prone to in-source fragmentation of the Boc group (loss of 56 or 100 Da), which must be anticipated.[17]
Conclusion: An Integrated Approach to Quality Assurance
Assessing the purity of a synthetic building block like Boc-L-β-N-benzylamino-alanine requires a multi-faceted, orthogonal approach. No single technique is sufficient to declare a sample "pure."
RP-HPLC provides the primary measure of chemical purity.
Chiral HPLC confirms the critical stereochemical integrity.
NMR spectroscopy offers unambiguous structural confirmation and an absolute measure of purity through qNMR.
Mass spectrometry verifies the molecular identity of the product and aids in identifying unknown impurities.
By integrating the data from these four complementary techniques, researchers and drug development professionals can have the highest degree of confidence in the quality of their starting material, ensuring the validity, reproducibility, and ultimate success of their scientific endeavors.
References
Bachem. Quality Control of Amino Acids & Peptides: A Guide.
Benchchem. Common side reactions with Boc-protected amino acids and how to avoid them.
Benchchem.
PubMed.
Benchchem.
American Chemical Society.
Almac.
Benchchem. Navigating the Analytical Maze: A Comparative Guide to Mass Spectrometry of Peptides with BOC-L-Alanine Benzyl Ester.
BioPharmaSpec.
PubMed.
MDPI. Quantitative 1H Nuclear Magnetic Resonance (qNMR)
PMC.
ResearchGate.
ResearchGate. What are the possible impurities in boc protection of amino acids other than t-butyl ester and di boc andcyclic compounds ?.
Springer Nature Experiments.
ResearchGate.
OUCI.
PubMed.
ResearchGate. Quantitative NMR spectroscopy for accurate purity determination of amino acids, and uncertainty evaluation for different signals | Request PDF.
[1] Executive Safety Summary Immediate Action Required: Treat as Hazardous Organic Waste . Do not dispose of in municipal trash or sanitary sewer systems.[1] Critical Hazard Alert: Gas Evolution Risk: This compound conta...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Safety Summary
Immediate Action Required: Treat as Hazardous Organic Waste . Do not dispose of in municipal trash or sanitary sewer systems.[1]
Critical Hazard Alert:
Gas Evolution Risk: This compound contains a Boc (tert-butyloxycarbonyl) protecting group. NEVER mix this waste with strong acids (e.g., Trifluoroacetic acid - TFA, Hydrochloric acid) in a closed container. Contact with acid releases isobutylene gas and CO₂, which can pressurize and rupture waste drums.
Personal Protective Equipment (PPE) Checklist:
Eyes: Chemical splash goggles (ANSI Z87.1 compliant).
Respiratory: N95 particulate respirator or fume hood (if handling fine powder).
Body: Standard laboratory coat and closed-toe shoes.
Chemical Identity & Waste Characterization
Understanding the chemical structure is the first step in safe disposal. This molecule is a non-canonical amino acid derivative used in peptide synthesis.
Triple Rinse: Rinse the bottle three times with a small volume of compatible solvent (e.g., Acetone or Methanol).
Rinsate Disposal: Pour all three rinses into the Liquid Organic Waste container.
Defacing: Cross out the original label. Mark as "Empty."
Disposal: Discard the bottle in standard glass trash or recycle (depending on local facility rules).
Visualizing the Decision Logic
The following diagram illustrates the critical decision pathways for disposing of Boc-beta-N-benzylamino-L-Ala, emphasizing the prevention of acid-catalyzed gas formation.
Caption: Decision tree for Boc-beta-N-benzylamino-L-Ala disposal, highlighting the critical pH check to prevent Boc-acid gas pressurization.
Emergency Procedures (Spill Management)
In the event of a spill outside of a containment hood:
Isolate: Evacuate the immediate area. Mark the zone.
PPE Up: Don safety goggles, lab coat, and double nitrile gloves.
Containment (Solid):
Gently cover the spill with wet paper towels to prevent dust dispersion.
Scoop material into a waste bag using a dustpan or stiff card.
Do not use a vacuum cleaner (ignition risk).
Containment (Solution):
Cover with an absorbent pad or vermiculite.
Wait for absorption, then sweep into a waste bag.
Decontamination: Wipe the surface with soap and water. Dispose of all cleanup materials as Solid Hazardous Waste .
Regulatory Framework & Compliance
This guidance aligns with the following US Federal Regulations. Always verify with your local EHS (Environmental Health & Safety) officer.
EPA RCRA (Resource Conservation and Recovery Act): This material is not P-listed or U-listed by specific name, but it is a "Commercial Chemical Product" which, when discarded, becomes a hazardous waste (typically D001 for ignitability if in solvent, or general organic waste).
40 CFR 261.7: Regulations governing "Residues of Hazardous Waste in Empty Containers."
DOT (Department of Transportation): If transporting waste off-site, it must be classified (likely UN 3077, Environmentally hazardous substance, solid, n.o.s., if not in flammable solvent).
References
United States Environmental Protection Agency (EPA). (n.d.). Hazardous Waste Listings: P and U Listed Wastes.[3] Retrieved from [Link]
McCoy Seminars. (2012). Partially Used Containers of P- and U-Listed Chemicals. Retrieved from [Link]